Benzo(A)fluoranthene
Description
Significance of Benzo(a)fluoranthene as a Target Analyte in Environmental Studies
This compound is a significant target analyte in environmental studies for several key reasons. Its widespread presence in various environmental matrices, including air, water, soil, and sediment, makes it a useful indicator of PAH contamination. tpsgc-pwgsc.gc.caepa.gov The primary sources of PAHs like this compound are anthropogenic, stemming from the incomplete combustion of organic materials such as fossil fuels, wood, and garbage. nih.govtpsgc-pwgsc.gc.camdpi.com Major contributors include industrial processes, vehicle exhaust, and residential heating. iarc.fr
The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans." wikipedia.orgwho.int This classification is based on inadequate evidence in humans and limited or inadequate evidence in experimental animals. wikipedia.org However, other related benzofluoranthene isomers, such as Benzo(b)fluoranthene (B32983) and Benzo(k)fluoranthene, are classified as Group 2B, "possibly carcinogenic to humans." nih.goviarc.fr Benzo(a)pyrene, another well-studied PAH, is classified as a Group 1 carcinogen, meaning it is carcinogenic to humans. nih.gov Due to the carcinogenic potential of many PAHs, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have designated 16 PAHs, including this compound, as priority pollutants for monitoring in the environment. researchgate.netepa.gov
The analysis of this compound and its isomers in environmental samples presents analytical challenges due to their similar structures and the complexity of the sample matrices. thermofisher.comnih.gov Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or UV detection are commonly employed to separate and quantify these compounds. nih.govepa.gov
Historical Context of PAH Research and this compound's Place
The history of PAH research is intertwined with the recognition of occupational cancers. As early as the 18th century, an unusually high incidence of scrotal cancer was observed in chimney sweeps, though the specific causative agents were unknown. It wasn't until 1922 that Ernest Kennaway identified a carcinogenic component in coal tar as an organic compound made of only carbon and hydrogen. wikipedia.org This discovery laid the groundwork for identifying specific PAHs as carcinogens.
The identification of numerous PAHs as priority pollutants by the U.S. EPA in 1979 spurred significant advancements in analytical methods for their detection and quantification. nist.gov This list of 16 priority PAHs, which includes this compound, became a major focus for environmental monitoring programs worldwide. researchgate.netnist.gov
Historically, fluorescence spectroscopy was one of the earliest methods used to detect carcinogenic PAHs like benzo[a]pyrene (B130552) in coal tar. epa.gov Over time, more selective and sensitive techniques like HPLC and GC/MS became the standard for PAH analysis, allowing for better separation of complex mixtures and individual isomers. epa.govnist.gov The development of these methods has been crucial for understanding the distribution, fate, and transport of this compound and other PAHs in the environment.
Overview of Research Trajectories for this compound
Current and future research on this compound is focused on several key areas. A primary trajectory involves refining analytical methods to improve the detection and differentiation of this compound from its isomers in complex environmental samples. thermofisher.comnih.gov This includes the development of more efficient extraction and clean-up procedures and the use of advanced chromatographic and mass spectrometric techniques. nih.gov
Another significant area of research is the investigation of the environmental fate and transport of this compound. Studies are examining its degradation pathways, including microbial degradation, and its partitioning between different environmental compartments. mdpi.com Understanding these processes is essential for predicting its environmental persistence and potential for human exposure.
Furthermore, research continues to explore the toxicological effects of this compound and its isomers. While much of the focus has been on benzo[a]pyrene as a model PAH, there is a growing need to understand the specific mechanisms of action of other PAHs, including this compound. mdpi.com This includes research into its potential to cause neurotoxicity and other health effects beyond cancer. mdpi.com
Finally, there is an increasing interest in assessing the risks of PAH mixtures, as human exposure typically involves a combination of these compounds. nih.gov Future research will likely focus on developing more accurate risk assessment models that account for the synergistic or antagonistic effects of co-occurring PAHs, including this compound.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C20H12 |
| Molar Mass | 252.3 g/mol nih.gov |
| Appearance | Solid nih.gov |
| Water Solubility | Very low tpsgc-pwgsc.gc.ca |
| Log Kow | 6.4 nih.gov |
| CAS Number | 203-33-8 nih.gov |
Table 2: IARC Carcinogenicity Classification of Selected Benzofluoranthene Isomers and Benzo(a)pyrene
| Compound | IARC Classification |
| This compound | Group 3 (Not classifiable as to its carcinogenicity to humans) wikipedia.orgwho.int |
| Benzo(b)fluoranthene | Group 2B (Possibly carcinogenic to humans) nih.goviarc.fr |
| Benzo(j)fluoranthene | Group 2B (Possibly carcinogenic to humans) nih.gov |
| Benzo(k)fluoranthene | Group 2B (Possibly carcinogenic to humans) nih.goviarc.fr |
| Benzo(a)pyrene | Group 1 (Carcinogenic to humans) nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-8-15-13(6-1)12-14-7-5-11-17-16-9-3-4-10-18(16)20(15)19(14)17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDXASJSCOTNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059756 | |
| Record name | Benzo[a]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203-33-8, 56832-73-6 | |
| Record name | Benzo[a]fluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)fluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056832736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[a]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)FLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D03I23M795 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Spatial Temporal Distribution of Benzo a Fluoranthene
Atmospheric Presence and Particulate Association
Benzo(a)fluoranthene is released into the atmosphere from a variety of sources, including both natural and anthropogenic processes. Due to its low vapor pressure, it predominantly exists in the atmosphere adsorbed onto particulate matter.
In the atmosphere, this compound is primarily associated with particulate matter, particularly fine particulate matter with a diameter of 2.5 micrometers or less (PM2.5). This association is a key factor in its atmospheric transport and potential for inhalation exposure.
Studies have reported a range of concentrations in ambient air. For example, in a study conducted in Gdynia, Poland, the average annual concentration of a similar PAH, benzo(a)pyrene, in PM2.5 was 4.6 ng/m³. nih.gov Another study in the Czech Republic found that the average annual concentrations of benzo(a)pyrene across all monitoring stations ranged from 1.6 ng·m⁻³ in 2019 to 2.3 ng·m⁻³ in 2012. mdpi.com While these values are for a different but structurally related PAH, they provide an indication of the concentration levels of high molecular weight PAHs in ambient air.
Table 1: Example of Benzo(a)pyrene Concentrations in Ambient Air
| Location | Particulate Fraction | Average Annual Concentration (ng/m³) | Year |
|---|---|---|---|
| Gdynia, Poland nih.gov | PM2.5 | 4.6 | 2012 |
| Czech Republic mdpi.com | Not Specified | 2.3 | 2012 |
| Czech Republic mdpi.com | Not Specified | 1.6 | 2019 |
The distribution of this compound between the gas and particulate phases in the atmosphere is a critical factor influencing its fate and transport. Due to its low volatility, the majority of this compound is expected to be found in the particulate phase, especially on fine particles like PM2.5. mdpi.com This partitioning is influenced by environmental factors such as temperature, with lower temperatures favoring adsorption onto particles. The partitioning behavior is significant as it affects the compound's atmospheric lifetime and deposition processes.
Once in the atmosphere, this compound associated with particulate matter can be transported over long distances. mdpi.com Its removal from the atmosphere occurs through both dry and wet deposition. Dry deposition involves the gravitational settling of particles, while wet deposition occurs through precipitation (rain and snow).
Research indicates that for high molecular weight PAHs like benzo(a)pyrene, dry deposition is the dominant removal pathway. mdpi.com For instance, at a rural site in Košetice, Czech Republic, dry deposition of benzo(a)pyrene was found to be the primary deposition pathway. mdpi.com The total deposition fluxes can vary significantly depending on the proximity to emission sources and meteorological conditions. At the National Atmospheric Observatory Košetice (NAOK), the total deposition of benzo(a)pyrene ranged from 74 to 242 μg∙m⁻² per year between 2005 and 2020. mdpi.com
The long-range atmospheric transport of this compound leads to its presence in regions far from its original sources, including remote areas. researchgate.net This results in a widespread, albeit non-uniform, global distribution. Higher concentrations are typically found in and downwind of urban and industrial areas, which are major sources of PAH emissions. The distribution patterns are also influenced by large-scale atmospheric circulation patterns.
Aquatic Environmental Presence
This compound is frequently detected in various aquatic environments due to atmospheric deposition and runoff from contaminated land.
Concentrations of this compound in surface waters can vary widely. In freshwater systems, concentrations of the related compound benzo(k)fluoranthene have been reported in the range of 7.0 ± 1.0 ng/L and 4.4 ± 1.1 ng/L in the Iberian Peninsula and from 7.2 to 17.2 ng/L in Hungary. nih.gov
In marine and estuarine waters, concentrations are also variable. For instance, in the Seine Estuary in France, the combined concentration of benzo(b)fluoranthene (B32983) and benzo(k)fluoranthene was found to be in the range of 18-70 ng/L. nih.gov In the Chesapeake Bay, benzo(b)fluoranthene was detected at concentrations of 0.13 ng/L, with average concentrations of 0.46 ng/L 3 meters below the surface and 0.90 ng/L 2 meters above the bottom. nih.gov
Table 2: Concentrations of this compound and Related Compounds in Aquatic Environments
| Location | Water Body Type | Compound | Concentration (ng/L) |
|---|---|---|---|
| Iberian Peninsula nih.gov | Freshwater | Benzo(k)fluoranthene | 4.4 - 7.0 |
| Hungary nih.gov | Freshwater | Benzo(k)fluoranthene | 7.2 - 17.2 |
| Seine Estuary, France nih.gov | Estuarine | Benzo(b)fluoranthene + Benzo(k)fluoranthene | 18 - 70 |
| Chesapeake Bay, USA nih.gov | Estuarine | Benzo(b)fluoranthene | 0.13 - 0.90 |
Occurrence in Sediments and Suspended Particulate Matter
Sediments in aquatic environments act as a significant sink for hydrophobic compounds like this compound. Due to its low water solubility, this compound readily adsorbs to suspended particulate matter in the water column, which eventually settles and accumulates in the sediment bed.
Data on specific concentrations of this compound in sediments and suspended particulate matter is often reported as part of total PAH concentrations or grouped with its isomers, making it challenging to isolate data solely for this compound. However, studies investigating PAH contamination in various aquatic systems consistently detect the presence of benzofluoranthene isomers, indicating the widespread distribution of this group of compounds. For instance, in a study of marine sediments from Mokpo Coast in Korea, the total PAH concentrations ranged from 4.79 to 511 ng/g dry weight, with combustion processes being the primary source. jeaht.org While specific concentrations for this compound were not detailed, the presence of benzofluoranthenes as a group was noted.
Vertical Distribution Profiles in Aquatic Systems
The analysis of vertical distribution profiles of this compound in sediment cores can provide valuable insights into the historical trends of contamination. As sediment layers accumulate over time, they create a chronological record of deposition. Studies on sediment cores from various aquatic environments have shown that PAH concentrations, including those of benzofluoranthenes, often increase from deeper, older sediment layers to more recent, shallower layers, reflecting the rise in anthropogenic activities since the industrial revolution.
In a study of sediment cores from Xiamen Bay, while benzo[a]anthracene was not detected, benzofluoranthene concentrations were among the higher PAHs found, varying from 20 to 30 ng/g. researchgate.net The vertical distribution at one station showed a peak concentration of total PAHs at a depth of 3-6 cm. researchgate.net This suggests a period of increased input of these contaminants in the recent past. However, specific data isolating the vertical profile of this compound is limited in the available research.
Terrestrial Environmental Presence
This compound is also widely detected in terrestrial environments, primarily originating from atmospheric deposition from sources such as industrial emissions, vehicle exhaust, and domestic heating.
Concentrations in Soil and Subsurface Matrices
Soil acts as a major reservoir for PAHs, including this compound. Concentrations can vary significantly depending on land use, proximity to emission sources, and soil properties such as organic matter content. Urban and industrial soils generally exhibit higher concentrations compared to rural or agricultural soils.
A study conducted in protected areas in Southern Poland provides specific data on this compound concentrations in surface soils. The mean concentration of this compound across 39 sampled locations was found to be 0.332 mg/kg. mdpi.com This study highlights the presence of this compound even in areas designated for conservation.
Table 1: Concentration of this compound in Surface Soil
| Location | Mean Concentration (mg/kg) |
|---|
Soil Depth Profiles and Accumulation
The vertical distribution of this compound in soil profiles is influenced by its strong adsorption to soil organic matter, which limits its mobility and leads to accumulation in the upper soil layers. However, downward movement can occur through processes such as bioturbation and leaching, particularly in soils with low organic matter content.
A study on the long-term effects of different fertilization practices on PAH distribution in agricultural soil showed that the total PAH content was generally higher in the 0-30 cm layer compared to the 30-60 cm layer. nih.gov While this study provides insights into the general behavior of PAHs in soil profiles, specific data on the depth profile of this compound was not detailed. The higher concentrations in the upper layers are consistent with atmospheric deposition being the primary input mechanism. nih.gov
Presence in Vegetation and Terrestrial Biota
Vegetation can accumulate this compound from the atmosphere through direct deposition on leaf surfaces and from the soil through root uptake. The extent of uptake and accumulation varies depending on the plant species, the concentration in the environment, and the physicochemical properties of the compound.
Information on the specific concentrations of this compound in vegetation is often limited, with many studies focusing on total PAH content. A UK survey on pollutants in soil and herbage noted that PAH profiles in herbage are broadly similar to those in soil, though with some variations. researchgate.net This suggests that vegetation in contaminated areas will likely contain this compound.
Occurrence in Environmental Biomonitors
Biomonitors, such as mosses and lichens, are organisms that can accumulate pollutants from their environment, providing an integrated measure of environmental contamination over time. Their widespread distribution and ability to accumulate a range of pollutants make them valuable tools for monitoring air quality.
Mosses and lichens have been extensively used to monitor atmospheric deposition of PAHs. researchgate.netgnest.org These organisms lack a root system and absorb nutrients and contaminants directly from the atmosphere, making them effective indicators of airborne pollution. While many studies report on a range of PAHs, specific concentration data for this compound is often aggregated with its isomers. For example, a study on active moss biomonitoring identified an increase in several PAHs after a fire, including benzo(k)fluoranthene, but did not specify concentrations of this compound. nih.gov Another study using mosses to identify PAHs in atmospheric aerosol listed concentrations for benzo(a)anthracene and benzo(b)fluoranthene but not this compound itself. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acenaphthene |
| Acenaphthylene |
| Anthracene |
| Benz(a)anthracene |
| Benzo(a)anthracene |
| This compound |
| Benzo(a)pyrene |
| Benzo(b)fluoranthene |
| Benzo(e)pyrene |
| Benzo(g,h,i)perylene |
| Benzo(k)fluoranthene |
| Chrysene (B1668918) |
| Dibenz(a,h)anthracene |
| Fluoranthene (B47539) |
| Fluorene |
| Indeno(1,2,3-cd)pyrene |
| Naphthalene (B1677914) |
| Phenanthrene (B1679779) |
Biomonitoring Organisms and Methodologies (e.g., Honeybees, Mosses, Lichens, Pine Needles, Bivalves)
A variety of organisms are employed to monitor the presence of this compound and other PAHs in the environment. The selection of a particular biomonitor depends on the specific ecosystem and the objectives of the study.
Honeybees (Apis mellifera) serve as excellent bioindicators of environmental pollution. researchgate.netacs.org Through their foraging activities, they collect pollutants from the air, soil, and water, which can then be detected in their bodies, honey, and beeswax. mdpi.comnih.gov Analysis of honeybee samples can provide information on PAH contamination over a significant area. researchgate.net For instance, studies have detected various PAHs, including benzo(b)fluoranthene, in honeybees. researchgate.netacs.orgnih.gov
Mosses and Lichens are widely used for monitoring atmospheric deposition of PAHs. mdpi.com Their high surface-to-volume ratio and lack of a developed root system mean they absorb nutrients and pollutants directly from the atmosphere. mdpi.com The "moss-bag technique," which involves exposing moss samples in bags to the ambient air for a specific period, is a common methodology. mdpi.comresearchgate.net This technique allows for the assessment of PAH accumulation in areas where native mosses may be scarce. mdpi.com Studies have successfully used mosses like Pleurozium schreberi, Sphagnum fallax, and Dicranum polysetum for active biomonitoring of PAHs. researchgate.netnih.gov Lichens are also effective biomonitors for semi-volatile organic air pollutants like PAHs due to their slow growth rate and longevity. up.ac.zaepa.gov
Pine Needles are effective passive samplers for airborne PAHs. researchgate.netcopernicus.org Their waxy cuticle can accumulate lipophilic compounds like this compound from the atmosphere. As evergreen species are preferred for year-round sampling, pine needles offer a continuous record of atmospheric pollution. researchgate.net Research has shown a correlation between PAH concentrations in pine needles and those in the surrounding air, making them a reliable indicator of air quality. copernicus.org Benzo(b)fluoranthene has been detected in pine needles in various studies. nih.gov
Bivalves , such as mussels and clams, are utilized for monitoring aquatic pollution. researchgate.netnih.gov As filter feeders, they process large volumes of water, accumulating contaminants in their tissues. researchgate.net This bioaccumulation provides a time-integrated measure of water quality. Studies have assessed the levels of PAHs, including benzo(b)fluoranthene, in bivalves to determine the contamination levels in estuarine and coastal environments. researchgate.netufal.br
The following table summarizes the use of these organisms in biomonitoring for PAHs, including compounds closely related to this compound.
| Biomonitoring Organism | Methodology | Target Compounds Mentioned in Research | Key Findings |
| Honeybees (Apis mellifera) | Analysis of bees, honey, and beeswax | Benzo(b)fluoranthene, Benzo(k)fluoranthene, Benzo(a)pyrene | Honeybees and their products effectively indicate environmental PAH pollution. researchgate.netacs.orgnih.gov |
| Mosses (e.g., Pleurozium schreberi) | Moss-bag technique, analysis of native species | Benzo(b)fluoranthene, Benzo(k)fluoranthene, Benzo(a)pyrene | Mosses are excellent long-term integrators of atmospheric PAH deposition. mdpi.comresearchgate.netnih.gov |
| Lichens | Analysis of native species | Benzo(a)anthracene, Chrysene, Dibenzo(a,h)anthracene | Lichens effectively accumulate PAHs and can indicate relative air concentrations. up.ac.zanih.gov |
| Pine Needles (Pinus sp.) | Analysis of different age classes of needles | Benzo(b)fluoranthene, Benzo(k)fluoranthene, Benzo(a)pyrene | Pine needles serve as reliable passive samplers for atmospheric PAHs. researchgate.netcopernicus.orgresearchgate.net |
| Bivalves (e.g., Mytilus sp.) | Analysis of soft tissues | Benzo(b)fluoranthene, Benzo(k)fluoranthene, Benzo(a)pyrene | Bivalves are effective indicators of PAH contamination in aquatic environments. researchgate.netufal.br |
Spatial and Anthropogenic Impact Correlates in Biomonitoring
Biomonitoring data consistently reveals a strong correlation between the spatial distribution of this compound and the proximity to anthropogenic sources. Urban and industrialized areas exhibit significantly higher concentrations of PAHs compared to rural or remote locations. nih.gov
Studies using honeybees have shown that the level of anthropization directly impacts the concentration of PAHs found in the bees. researchgate.net For example, a French study found higher concentrations of a PAH mixture (including Benzo(b)fluoranthene) in bees from urban and industrial sites compared to those from semi-natural and agricultural lands. researchgate.net Diagnostic ratios of different PAHs can help identify the primary sources of pollution, which are often related to high-temperature combustion processes, even in semi-natural environments. researchgate.net
Similarly, biomonitoring with pine needles in the Cologne Conurbation, Germany, showed a wide range of PAH concentrations, reflecting the varied land use and industrial activities across the metropolitan area. researchgate.net The distribution patterns of specific PAHs can indicate sources such as fossil fuel combustion. researchgate.net Research on soils in protected areas has also shown that elevated levels of PAHs, including benzo(b)fluoranthene, are linked to emissions from former industrial facilities. researchgate.net
The following table illustrates the impact of anthropogenic activities on PAH concentrations in different biomonitors.
| Biomonitor | Location Type | Finding |
| Honeybees | Urban/Industrial vs. Semi-natural | Higher PAH concentrations with increased anthropization. researchgate.net |
| Pine Needles | Urban Conurbation | PAH concentrations vary with proximity to industrial and traffic sources. researchgate.net |
| Mosses | Urban Area | A fire at a paper plant led to an increase in specific PAHs in nearby moss samples. researchgate.net |
| Soils | Protected Areas near Industrial Sites | Elevated PAH concentrations linked to historical industrial emissions. researchgate.net |
Temporal Trends in Biomonitoring Data
Biomonitoring studies also provide valuable insights into the temporal trends of this compound pollution. These trends can be observed over different time scales, from seasonal variations to long-term changes.
Seasonal fluctuations in PAH concentrations are a common finding in biomonitoring studies. For instance, research using mosses has observed three seasonal variations in PAH concentrations over a year-long study. researchgate.net This is often attributed to factors such as changes in meteorological conditions and differences in emission sources between seasons (e.g., increased domestic heating in winter). A study using honeybees observed significantly more 3-ringed PAHs in autumnal samples compared to summer ones, although there was no seasonal effect on the concentration of the higher molecular weight PAH7 group (which includes Benzo(b)fluoranthene). researchgate.net
The following table summarizes findings related to temporal trends in PAH concentrations.
| Biomonitor | Time Scale | Observation |
| Mosses | Seasonal | Observed three seasonal variations in PAH concentrations over an annual cycle. researchgate.net |
| Honeybees | Seasonal | Higher concentrations of 3-ringed PAHs in autumn compared to summer. researchgate.net |
| General Biomonitoring | Long-term | Can be used to track the effectiveness of regulatory measures and changes in emission sources over years. researchgate.net |
Sources, Formation Pathways, and Emissions of Benzo a Fluoranthene
Anthropogenic Sources and Emission Inventories
Human activities are the predominant contributors of benzo(a)fluoranthene to the environment. Emission inventories compiled by environmental agencies track these releases to understand their impact and guide regulatory efforts.
Incomplete Combustion Processes
The primary formation pathway for this compound is through the incomplete combustion of organic matter. This occurs across several sectors:
Fossil Fuels: The combustion of fossil fuels for energy production in power plants and industrial boilers is a significant source of PAHs, including this compound. researchgate.net Coal combustion, in particular, has been identified as a major contributor. nih.gov
Biomass Burning: The burning of organic materials like wood for residential heating and in open fires releases this compound. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca Agricultural burning of crop residues also contributes to these emissions. aaqr.org The emission factors for PAHs from biomass burning can be comparable to, and sometimes even higher than, those from coal burning. nih.gov
Industrial Incineration: The incineration of municipal and industrial waste is another source of this compound emissions. nih.gov
Industrial Activities
Several industrial processes are significant emitters of this compound:
Aluminum Smelters: The production of aluminum, particularly in facilities using the Söderberg process which involves coal tar pitch, is a major source of PAH emissions. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.cacanada.ca
Coal Coking: The process of producing coke from coal for the iron and steel industry releases substantial amounts of PAHs. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.cahealthcouncil.nl
Petrochemical Operations: Petroleum refining and the use of petroleum-derived products like asphalt (B605645) are also sources of this compound. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.canepc.gov.au
Vehicular Emissions and Traffic-Related Sources
Exhaust from motor vehicles is a major contributor to this compound concentrations in urban areas. researchgate.netkne-publishing.com Both gasoline and diesel engines produce PAHs through the incomplete combustion of fuel. researchgate.netsci-hub.se Studies have shown that traffic emissions are a predominant source of PAHs in many urban environments. aaqr.org Benzo(b)fluoranthene (B32983), a related compound, is often used as a tracer for vehicular emissions. researchgate.net
A Canadian study estimated that mobile sources accounted for 8.3% of the total anthropogenic emissions of benzo(a)pyrene, a proxy for other carcinogenic PAHs like this compound. copernicus.org In the United States, on-road vehicles were responsible for 20% of the total national anthropogenic benzo(a)pyrene emissions in 2014. copernicus.org
Waste Disposal and Landfill Emissions
While modern landfills are designed to minimize emissions, older or poorly managed sites can be a source of PAHs. The open burning of waste, a practice more common in developing countries, releases significant quantities of harmful pollutants, including this compound. researchgate.net Landfill gas, produced during the decomposition of organic waste, can contain various volatile organic compounds, and its flaring can also lead to the formation of PAHs. epa.gov Particulate matter released during waste handling at landfills is another potential source. shmu.sk
Natural Sources and Background Concentrations
While anthropogenic sources are dominant, natural processes also contribute to the environmental levels of this compound.
Forest Fires and Wildfires
Wildfires and forest fires are significant natural sources of PAHs, including this compound. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.casci-hub.se The combustion of vast amounts of biomass during these events releases large quantities of PAHs into the atmosphere, which can then be transported over long distances. cdnsciencepub.com In Canada, forest fires were estimated to be the single largest source of PAHs to the atmosphere, accounting for approximately 47% of total inventoried emissions in 1990. canada.ca Studies have shown that wildfires can lead to elevated concentrations of PAHs in surface waters and aerosols, with indicator ratios confirming wood combustion as the source. mdpi.com
Volcanic Activity
Volcanic eruptions are a natural source of this compound and other PAHs. nih.govnaturvardsverket.senih.gov During an eruption, the high temperatures, shock waves, and electric discharges create conditions suitable for the synthesis of numerous organic compounds, including PAHs. mdpi.com These compounds are then emitted into the atmosphere along with volcanic dust and gases. mdpi.com The thermodynamic similarities between volcanic eruptions and combustion processes suggest that volcanic emissions can be considered a source of combustion-derived PAHs. mdpi.com Studies have shown a notable increase in the concentration of PAHs in the environment following significant volcanic events. mdpi.com
Mechanisms of Formation
The formation of this compound and other PAHs is a complex process involving several chemical reaction pathways, particularly at high temperatures.
Pyrosynthesis Pathways (e.g., Hydrogen Abstraction Acetylene (B1199291) Addition (HACA))
Pyrosynthesis, the chemical synthesis by means of heat, is a primary mechanism for PAH formation. A key pyrosynthesis pathway is the Hydrogen Abstraction Acetylene Addition (HACA) mechanism. researchgate.netencyclopedia.pub This process involves the removal of a hydrogen atom from an aromatic molecule, creating a radical site. An acetylene molecule (C₂H₂) then adds to this site, leading to the growth of the PAH structure. encyclopedia.pub While the HACA mechanism is a widely accepted pathway for the formation of many PAHs, some studies suggest that other mechanisms, such as the Diels-Alder reaction, may be slower in comparison. mdpi.comresearchgate.net The HACA mechanism is considered efficient in the formation of larger PAHs, including benzo[a]pyrene (B130552) from smaller PAH precursors. acs.org
Diels-Alder Reactions in High-Temperature Environments
The Diels-Alder reaction is another significant pathway for the formation of PAHs in high-temperature environments. researchgate.netrsc.org This reaction involves a cycloaddition between a conjugated diene and a dienophile to form a substituted cyclohexene (B86901) ring. In the context of PAH synthesis, this can involve the reaction of smaller aromatic or unsaturated species to build larger, more complex ring systems. rsc.orgresearchgate.net For instance, fluoranthene (B47539) and its derivatives can be synthesized through intermolecular Diels-Alder reactions of specific precursor molecules. rsc.org This pathway is a versatile method for constructing the core structure of fluoranthenes and their benzo-fused analogs. beilstein-journals.orgbilkent.edu.tr
Free Radical Reactions and Precursor Compounds (e.g., from Chrysene (B1668918) and Benzo(a)anthracene)
Free radical reactions play a crucial role in the formation and growth of PAHs. mdpi.com Radicals, which are atoms or molecules with unpaired electrons, are highly reactive and can initiate and propagate chain reactions that lead to the formation of larger aromatic systems. mdpi.com
This compound can be formed from precursor PAHs such as chrysene and benzo(a)anthracene through complex reaction sequences. mdpi.comnih.gov Computational studies have explored the formation of benzo[a]pyrene, a structural isomer of this compound, from chrysene and benzo(a)anthracene via a proposed methyl addition/cyclization (MAC) mechanism. mdpi.comresearchgate.netnih.gov This mechanism involves steps such as hydrogen abstraction, methyl radical addition, and ring closure. mdpi.comnih.gov Similarly, free radical reactions involving the addition of ethynyl (B1212043) radicals to precursor PAHs have also been proposed as a potential formation route at lower temperatures. encyclopedia.pub The oxidation of precursor PAHs can also lead to the formation of environmentally persistent free radicals (EPFRs). researchgate.netresearchgate.net
Influence of Combustion Conditions and Fuel Type on Formation Isomer Profiles
The conditions under which combustion occurs significantly influence the formation and relative abundance of different PAH isomers. Factors such as temperature, the amount of available oxygen, and the type of fuel being burned all play a critical role. researchgate.net
Different combustion processes can produce similar PAH profiles, making source apportionment challenging. researchgate.net However, studies have shown that specific conditions can favor the formation of certain isomers. For example, in the combustion of biogas, benzo(a)anthracene and benzo(b)fluoranthene were among the compounds most likely to form, while chrysene was significantly destroyed. scielo.br The composition of the fuel is also a key factor. For instance, the grilling of beef with different types of charcoal resulted in varying concentrations of PAHs, with the sum of benzo[a]anthracene, chrysene, benzo[b]fluoranthene (B1141397), and benzo[a]pyrene being detected in some samples but not others. kosfaj.org The efficiency of combustion, influenced by factors like air-to-fuel ratio, also impacts PAH formation, with incomplete combustion leading to higher emissions. researchgate.netchromatographyonline.com Furthermore, parameters in post-combustion zones, such as flue gas residence time and temperature, can affect the final emission levels and isomer profiles of PAHs. diva-portal.org
Environmental Fate and Transport of Benzo a Fluoranthene
Physicochemical Controls on Environmental Fate
The environmental behavior of Benzo(a)fluoranthene is strongly influenced by its inherent physical and chemical characteristics. These properties determine its partitioning between different environmental compartments.
Adsorption and Desorption in Soil and Sediment Matrices
This compound exhibits a very strong tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca This is quantified by its high organic carbon-water (B12546825) partition coefficient (log Koc), which ranges from 6.3 to 7.3. tpsgc-pwgsc.gc.ca This high value indicates that this compound is expected to be immobile in soil. nih.gov Consequently, it does not readily move through the soil column. regenesis.com
The sorption of PAHs like this compound is a critical factor controlling their transport and environmental fate. nih.gov The process is influenced by several factors, including the organic carbon content and specific surface area of the sediment particles. nih.govresearchgate.net Higher organic carbon content and larger surface area lead to increased sorption. nih.gov Desorption, the process of release from soil and sediment, is generally slow, contributing to the long-term persistence of this compound in these matrices. tpsgc-pwgsc.gc.canih.gov This slow release means that contaminated soils and sediments can act as long-term sources of contamination. tpsgc-pwgsc.gc.ca
Table 1: Adsorption and Desorption Parameters for this compound
| Parameter | Value | Reference |
|---|---|---|
| log Koc | 6.3 - 7.3 | tpsgc-pwgsc.gc.ca |
| Mobility in Soil | Immobile | nih.gov |
Volatilization from Surfaces
At a standard temperature of 20°C, this compound exists as a solid with very low volatility. tpsgc-pwgsc.gc.ca Its vapor pressure is extremely low, measured at 5 x 10⁻⁷ mm Hg. tpsgc-pwgsc.gc.ca This characteristic means that it does not readily volatilize from soil and water surfaces. regenesis.com While slow volatilization can occur when the compound is dissolved, it is not considered a significant environmental fate process for this compound. tpsgc-pwgsc.gc.canih.gov
Dissolution in Water and Solubility Considerations
This compound has a very low solubility in water, with a reported value of 0.001 mg/L. tpsgc-pwgsc.gc.ca This poor solubility limits its concentration in the aqueous phase. epa.gov When present in soil, it dissolves very slowly. tpsgc-pwgsc.gc.ca Once dissolved, it may enter the groundwater or migrate to surface water bodies. tpsgc-pwgsc.gc.ca The low water solubility, coupled with its high affinity for particulate matter, means that the majority of this compound in aquatic systems is found adsorbed to suspended particles and bottom sediments. canada.ca
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Melting Point | 164 °C | tpsgc-pwgsc.gc.ca |
| Vapor Pressure | 5 x 10⁻⁷ mm Hg | tpsgc-pwgsc.gc.ca |
| Water Solubility | 0.001 mg/L | tpsgc-pwgsc.gc.ca |
| Henry's Law Constant | 5 x 10⁻⁷ atm·m³/mol | tpsgc-pwgsc.gc.ca |
Biotic Transformation Processes
The environmental persistence of this compound, a high-molecular-weight polycyclic aromatic hydrocarbon (PAH), is significantly influenced by biotic transformation processes. These processes, primarily driven by microorganisms, play a crucial role in the breakdown of this compound in various environmental compartments.
Biodegradation by Microorganisms (Bacteria, Fungi)
A diverse range of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to degrade PAHs. frontiersin.org Bacteria and fungi, in particular, are extensively studied for their superior capacity to break down these complex molecules. mdpi.com
Numerous bacterial and fungal species have been identified as capable of metabolizing or co-metabolizing various PAHs, including those with five or more rings like benzo(a)pyrene. oup.com For instance, filamentous fungi, basidiomycetes, white-rot fungi, and deuteromycetes have shown proficiency in removing a wide array of PAHs, such as benzo(b)fluoranthene (B32983) and benzo(k)fluoranthene. oup.com Specific examples include Fusarium sp. ZH-H2, which biodegraded 91% of benzo(k)fluoranthene, and strains of Penicillium and Fusarium isolated from a tropical peat, which also demonstrated the ability to degrade fluoranthene (B47539). scielo.br
The degradation of PAHs by microorganisms is influenced by the chemical structure of the compound. Generally, an increase in the size and angularity of a PAH molecule leads to greater hydrophobicity and electrochemical stability, making them more resistant to degradation. nih.gov While low-molecular-weight PAHs are often readily degraded, the breakdown of high-molecular-weight PAHs like this compound is more challenging. oup.com
A synergistic relationship between fungi and bacteria can enhance PAH degradation. Fungi can make insoluble substrates more available, while bacteria can utilize the byproducts of fungal activity. imrpress.com For example, a co-culture of Fusarium solani and Rhodococcus erythropolis showed a higher rate of benzo(a)pyrene degradation compared to the individual organisms. imrpress.com Similarly, a mixed culture of Phlebia brevispora and bacteria (Enterobacter sp. and Pseudomonas sp.) significantly improved the degradation of pyrene (B120774) and benzo(a)pyrene. imrpress.com
Enzymatic Pathways of this compound Biotransformation (e.g., Dioxygenase, Monooxygenase Activity, Metabolic Intermediates)
The microbial breakdown of PAHs is an enzymatic process. Bacteria primarily utilize dioxygenase and sometimes monooxygenase enzymes to initiate the degradation process. frontiersin.org Fungi, on the other hand, employ at least two main mechanisms: the cytochrome P-450 system and extracellular lignin-catabolizing enzymes like lignin (B12514952) peroxidase, manganese peroxidase, and laccase. oup.com
The initial step in bacterial PAH degradation typically involves the introduction of molecular oxygen into the aromatic ring structure. oup.com This is often followed by ring cleavage and further breakdown into smaller, less complex molecules. For instance, the degradation of fluoranthene by Mycobacterium vanbaalenii PYR-1 involves initial attacks by mono- and dioxygenases at different positions on the molecule, leading to several proposed degradation pathways. oup.com
In fungi, the biotransformation of PAHs can lead to a variety of oxidized products. For example, the non-ligninolytic fungus Cunninghamella elegans metabolizes fluoranthene to produce fluoranthene trans-2,3-dihydrodiol and 8- and 9-hydroxyfluoranthene trans-2,3-dihydrodiols. frontiersin.org Similarly, the ligninolytic fungus Pleurotus ostreatus transforms pyrene into pyrene trans-4,5-dihydrodiol. frontiersin.org
The metabolism of benzo(a)pyrene, a compound structurally related to this compound, has been studied in various organisms. In fish, the primary pathway for benzo(a)pyrene metabolism involves ring hydroxylation followed by conjugation reactions. oup.com Identified metabolites include BaP-9,10-diol, BaP-7,8-diol, BaP-3,6-dione, and BaP-1,6-dione. oup.com The green alga Selenastrum capricornutum metabolizes benzo(a)pyrene to dihydrodiols, with the specific dihydrodiol formed being dependent on the light conditions. nih.gov
The degradation of benzo(k)fluoranthene by Sphingobium sp. strain KK22 results in the formation of four-, three-, and two-aromatic ring products. nih.gov This suggests a stepwise breakdown of the parent compound.
Co-metabolism and Microbial Consortium Effects on Degradation
Many microorganisms degrade complex PAHs through co-metabolism, where the degradation of the target compound occurs in the presence of another substrate that serves as the primary carbon and energy source. frontiersin.org Most fungi, for example, co-metabolize PAHs rather than using them as a sole carbon source. frontiersin.org
The presence of other PAHs can influence the degradation of a target compound. For instance, a bacterial strain was observed to co-metabolize fluoranthene, acenaphthene, benz[a]anthracene, pyrene, and benzo[a]pyrene (B130552) in the presence of phenanthrene (B1679779). frontiersin.org In another case, the degradation of benzo(a)pyrene by Microbacterium sp. CSW3 was enhanced in the presence of pyrene and phenanthrene but was inhibited by glucose and lactose. mdpi.com
Microbial consortia, or mixed communities of microorganisms, often exhibit enhanced degradation capabilities compared to single strains. A consortium of Bacillus sp. and Thermus sp. was able to degrade benzo(a)pyrene and other PAHs in the presence of hexadecane (B31444) at elevated temperatures. mdpi.com The synergistic action of fungi and bacteria in a co-culture resulted in a higher removal efficiency of benzo(a)pyrene than either group alone. nih.gov The fungi showed significant adsorption of the PAH, while the bacteria were more effective at degradation. nih.gov
The co-culture of Pseudomonas benzopyrenica BaP3 with another strain, HYS, which could metabolize an accumulating intermediate (phenylacetic acid), demonstrated the principle of improving degradation through a synthetic consortium. mdpi.com
Environmental Factors Influencing Biodegradation (e.g., Temperature, pH, Nutrient Availability)
The rate and extent of microbial degradation of PAHs are significantly influenced by various environmental factors. These include:
Temperature and pH: Optimal temperature and pH ranges exist for the enzymatic activities of degrading microorganisms. For example, the degradation of benzo(a)pyrene by Cellulosimicrobium cellulans CWS2 was significantly affected by temperature and pH, with enhanced degradation observed at temperatures above 30°C and pH between 7 and 10. elsevier.es
Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and activity. Optimal concentrations of these nutrients can enhance PAH degradation. mdpi.com
Oxygen Availability: Aerobic degradation of PAHs requires oxygen to initiate the enzymatic attack on the aromatic rings. oup.com However, anaerobic degradation can also occur, though it is generally slower. frontiersin.org
Bioavailability: The accessibility of the PAH to the microorganisms is a critical factor. The low water solubility and strong adsorption of high-molecular-weight PAHs to soil and sediment particles can limit their bioavailability. oup.com
Bioavailability and Bioaccumulation in Non-Human Biota
The extent to which this compound is taken up and retained by organisms is a key aspect of its environmental risk.
Uptake and Accumulation in Aquatic Organisms (e.g., Fish, Bivalves, Daphnia magna)
This compound, like other high-molecular-weight PAHs, has a high potential for bioaccumulation in aquatic organisms, particularly invertebrates. researchgate.net This is largely due to its hydrophobic nature and high octanol-water partition coefficient (Kow). nih.gov
Fish: While fish can take up PAHs from the water and their diet, they generally possess a higher metabolic capacity to break down and excrete these compounds compared to invertebrates. researchgate.netnih.gov This often results in lower bioaccumulation factors (BCFs) in fish for larger PAHs. researchgate.net However, the liver is a primary target organ for PAH accumulation in fish. nih.gov
Bivalves: Mussels and other bivalves can accumulate significant levels of PAHs from the surrounding water. Studies on mussels (Mytilus edulis planulatus) have shown very high BCFs for benzo(k)fluoranthene, with the highest values found near industrial discharges. nih.gov
Daphnia magna: This small crustacean has been shown to have very high BCF values for several high-molecular-weight PAHs, including chrysene (B1668918), benzo(k)fluoranthene, benzo(ghi)perylene, and dibenz[a,h]anthracene (B1670416). rivm.nl
The route of uptake can differ between species. For some high-molecular-weight PAHs, sediment ingestion may be a more important uptake route than uptake from interstitial water. epa.gov The bioavailability of sediment-associated PAHs can also decrease over time as the compounds become more strongly bound to the sediment matrix. epa.gov
Table 1: Bioaccumulation of Benzo(k)fluoranthene in Aquatic Organisms This interactive table summarizes key findings on the bioaccumulation of Benzo(k)fluoranthene. Note that data for this compound was limited in the provided search results, so data for the structurally similar Benzo(k)fluoranthene is presented.
| Organism | Endpoint | Value | Comments | Reference |
| Daphnia magna | BCF | Very High | Indicates significant potential for bioaccumulation from the water column. | rivm.nl |
| Mytilus edulis planulatus (Mussel) | BCF (dry weight) | 37,000 - 310,000 | Values varied depending on the proximity to hydrocarbon sources. | nih.gov |
| Oryzias latipes (Medaka) | BCF | Estimated from graphs | Suggests bioavailability to fish, but quantitative data is limited. | researchgate.netrivm.nl |
| Lumbriculus variegatus (Oligochaete worm) | BSAF | 0.21 - 0.63 | Biota-sediment accumulation factor, indicating uptake from sediment. | nih.gov |
Bioaccumulation in Terrestrial Organisms (e.g., Plants, Invertebrates)
This compound, a high-molecular-weight polycyclic aromatic hydrocarbon (PAH), can accumulate in terrestrial organisms through various pathways. The specific routes of uptake and the extent of accumulation are influenced by the organism's physiology, the properties of the chemical, and environmental conditions.
For terrestrial plants, bioaccumulation can occur through two primary routes: uptake from the soil via the roots and deposition from the atmosphere onto foliar surfaces. Research suggests that for many PAHs, atmospheric deposition is the more significant pathway for accumulation in vegetation. durhamyorkwaste.ca Once deposited on leaves, the compound can be absorbed into the plant tissue. Studies on other high-molecular-weight PAHs, such as Benzo(a)pyrene, have determined bioaccumulation factors (BAFs) in plants. For example, in a multi-year study, the BAF for Benzo(a)pyrene in the roots of spring barley ranged from 0.035 to 0.065 in the first season, while the BAF in the vegetative parts was between 0.015 and 0.025. nih.gov These values indicate that while uptake occurs, the transfer from soil to plant is relatively low for these types of compounds.
In terrestrial invertebrates, such as earthworms and other soil-dwelling organisms, the primary route of exposure is through the ingestion of contaminated soil and detritus. oup.com The bioavailability of this compound in the soil is a critical factor, as these compounds bind strongly to organic matter, which can limit their uptake by organisms. walshmedicalmedia.com Despite this, bioaccumulation in invertebrates has been documented. High-molecular-weight PAHs, including isomers of this compound, are known to accumulate in the tissues of invertebrates. epa.gov For instance, a soil-to-invertebrate uptake factor of 15.2 (mg/kg-dry tissue / mg/kg-dry soil) has been reported for the related isomer, Benzo(b)fluoranthene. durhamyorkwaste.ca However, it is also noted that the bioavailability and potential for metabolism of PAHs are related to their molecular size, with larger molecules showing decreased bioavailability. durhamyorkwaste.ca Invertebrates exhibit varying capacities to metabolize PAHs, which influences the net bioaccumulation. nih.gov
Table 1: Bioaccumulation Factors for High-Molecular-Weight PAHs in Terrestrial Organisms
| Compound | Organism | Bioaccumulation Factor (BAF) Type | Value | Reference |
|---|---|---|---|---|
| Benzo(b)fluoranthene | Soil Invertebrate | Uptake Factor (soil to invertebrate; dry weight) | 15.2 | durhamyorkwaste.ca |
| Benzo(a)pyrene | Spring Barley (Hordeum sativum distichum) - Roots | BAFr (root) | 0.035 - 0.065 | nih.gov |
| Benzo(a)pyrene | Spring Barley (Hordeum sativum distichum) - Vegetative Part | BAFv (vegetative) | 0.015 - 0.025 | nih.gov |
Trophic Transfer in Ecological Food Chains (non-human)
Trophic transfer describes the movement of contaminants from one trophic level to the next within a food web. The potential for a chemical to biomagnify—that is, to increase in concentration at successively higher trophic levels—is a key aspect of its environmental risk. This is often quantified using the Trophic Magnification Factor (TMF). A TMF value greater than 1 indicates biomagnification, while a value less than 1 suggests trophic dilution, where the concentration decreases up the food chain.
For high-molecular-weight PAHs like this compound, the general consensus from many aquatic studies is that they undergo trophic dilution rather than biomagnification. pku.edu.cn This phenomenon is largely attributed to the efficient metabolism of these compounds by organisms at higher trophic levels, particularly vertebrates, and potentially low assimilation efficiencies from their diet. pku.edu.cn For example, a study in the Bohai Bay marine food web found significant negative relationships between the lipid-normalized concentrations of several PAHs and trophic level. pku.edu.cn In that study, the combined group of Benzo(b)fluoranthene and Benzo(k)fluoranthene showed trophic dilution. pku.edu.cn
However, the dynamics of trophic transfer can be highly specific to the ecosystem and the species within the food web. In contrast to the findings in Bohai Bay, a study of a coral reef food web in the Nansha Sea reported a TMF of 5.25 for the Benzo(b)fluoranthene and Benzo(k)fluoranthene group, indicating significant biomagnification. oup.comoup.com Another study in the Xisha coral reef food web found a TMF of 1.12 for the same compounds, suggesting limited trophic transfer. oup.com
While comprehensive data on the trophic transfer of this compound in purely terrestrial food webs are limited, the principles of metabolism and bioavailability still apply. High-molecular-weight PAHs are known to be part of trophic transfers in terrestrial food webs. walshmedicalmedia.com The biomagnification potential of organic chemicals in terrestrial systems has been linked to the octanol-air partition coefficient (K_OA), with compounds having a log K_OA greater than 5 to 6 showing a tendency to biomagnify. researchgate.netnih.gov The conflicting findings from different marine ecosystems highlight that the fate of this compound in any given food chain depends on a complex interplay of factors, including the metabolic capabilities of the predator species and the specific food web structure.
Table 2: Trophic Magnification Factors (TMFs) for this compound Isomers in Different Food Webs
| Compound Group | Food Web Type | Location | Trophic Magnification Factor (TMF) | Interpretation | Reference |
|---|---|---|---|---|---|
| Benzo(b)fluoranthene + Benzo(k)fluoranthene | Marine | Bohai Bay, North China | < 1 | Trophic Dilution | pku.edu.cn |
| Benzo(b)fluoranthene + Benzo(k)fluoranthene | Coral Reef | Nansha Sea | 5.25 | Biomagnification | oup.comoup.com |
| Benzo(b)fluoranthene + Benzo(k)fluoranthene | Coral Reef | Xisha Sea | 1.12 | Limited Trophic Transfer | oup.com |
Analytical Methodologies for Benzo a Fluoranthene Determination
Sample Collection and Preservation Techniques for Diverse Matrices
The initial stage in the analytical process involves the careful collection and preservation of samples to maintain the concentration and chemical integrity of Benzo(a)fluoranthene. For environmental samples such as air, water, soil, and sediment, grab samples are typically collected in amber glass containers to mitigate the photodegradation of light-sensitive Polycyclic Aromatic Hydrocarbons (PAHs), including this compound epa.gov, cpcb.nic.in. If amber containers are unavailable, samples must be shielded from light, often by wrapping them in foil epa.gov. Water samples require containers with screw caps (B75204) lined with Teflon or foil epa.gov, cpcb.nic.in. Standard sampling practices are advised, with the exclusion of pre-rinsing bottles with the sample itself epa.gov. Composite samples are collected in refrigerated glass containers epa.gov.
For preservation, samples are generally stored at 4°C (iced or refrigerated) from the point of collection until analysis epa.gov, nih.gov. In aqueous samples where residual chlorine may be present, the addition of sodium thiosulfate (B1220275) (approximately 80 mg/L) is recommended to neutralize the chlorine and prevent potential reactions with the analytes epa.gov. Research indicates that sediment samples preserved with sodium azide (B81097) (NaN₃) can maintain PAH concentrations for up to 60 days when stored at ambient laboratory temperatures or 4 ± 2°C. Unpreserved samples, when refrigerated, remain stable for approximately 21 days nih.gov. Holding time limits, such as 14 days for soil and sediment samples stored below 6°C, have been established for PAHs, although the precise scientific basis for these limits can vary nih.gov.
Extraction Methods
Extraction is a crucial step to isolate this compound from the sample matrix before instrumental analysis. Various techniques are employed, each with its advantages depending on the sample type.
Solid-Liquid Extraction (e.g., Soxhlet, Ultrasonic-Assisted, Accelerated Solvent Extraction)
Solid-liquid extraction (SLE) methods are fundamental for liberating this compound and other PAHs from solid matrices.
Soxhlet Extraction: This is a well-established and widely used technique for extracting PAHs from matrices such as soils, sediments, and biological tissues nih.gov, mdpi.com. The method involves the continuous percolation of a suitable solvent through the solid sample over an extended period, facilitating efficient extraction of the target compounds mdpi.com. Solvents commonly employed include dichloromethane, hexane, and toluene, chosen for their efficacy in dissolving non-polar molecules like PAHs nih.gov, mdpi.com.
Ultrasonic-Assisted Extraction (UAE): UAE offers a more rapid and often more efficient alternative to Soxhlet extraction by utilizing ultrasonic waves to enhance the disruption of the sample matrix and improve analyte release nih.gov.
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques are frequently utilized for the preparation of complex solid matrices for PAH analysis nih.gov. They leverage elevated temperatures and pressures to expedite the extraction process, reduce solvent consumption, and minimize extraction times compared to conventional methods.
Table 1: Common Solid-Liquid Extraction Methods for PAHs
| Extraction Method | Typical Solvents | Common Matrices |
| Soxhlet Extraction | Dichloromethane, Hexane, Toluene, Acetone nih.govmdpi.com | Soil, Sediment, Biological Tissues, Food nih.govmdpi.com |
| Ultrasonic-Assisted Extraction | Hexane, Acetonitrile, Methylene Chloride nih.govoiv.intsigmaaldrich.com | Paprika, Water, Food nih.govoiv.intsigmaaldrich.com |
| Accelerated Solvent Extraction (ASE) | Acetone, Acetonitrile, Methylene Chloride nih.govsigmaaldrich.com | Bread, Paprika, Soil, Sediment nih.govsigmaaldrich.com |
| General PAH Extraction | Hexane, Acetone, Acetonitrile, Methylene Chloride, Cyclohexane, Toluene nih.govmdpi.comnih.govoiv.intsigmaaldrich.com | Water, Soil, Sediment, Air, Food, Plant Matrices, Edible Oils, Bread nih.govmdpi.comnih.govoiv.intsigmaaldrich.comicpms.cz |
Note: The solvents and matrices listed are commonly employed for the extraction of Polycyclic Aromatic Hydrocarbons (PAHs), which encompass this compound. Specific recovery rates for this compound may vary based on the precise method parameters and matrix composition.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is primarily applied to aqueous samples to transfer this compound from the aqueous phase into an immiscible organic solvent nih.gov. Hexane is frequently utilized as a solvent for PAH extraction due to its non-polar nature, which is well-suited for these compounds oiv.int. This technique relies on the differential solubility of the analytes between two immiscible liquid phases.
Solid Phase Extraction (SPE)
Solid phase extraction (SPE) is a versatile technique extensively used for both the extraction and cleanup of this compound and other PAHs from a broad spectrum of environmental matrices, including water, air filters, and complex sample types sigmaaldrich.com, nih.gov, mdpi.com. SPE offers significant advantages, such as high selectivity, enhanced sensitivity, and improved reproducibility, while also enabling the concentration of analytes from larger sample volumes, thereby reducing detection limits mdpi.com. Commonly used SPE sorbent materials include silica (B1680970) gel, C18, and specialized cartridges such as the EZ-POP NP cartridge sigmaaldrich.com, nih.gov. The efficacy of SPE is critically dependent on the optimization of parameters like sorbent selection, solvent choice, and elution conditions mdpi.com. For instance, research has focused on optimizing elution solvent compositions for the SPE cleanup of PAH extracts from matrices like paprika sigmaaldrich.com.
Cleanup and Fractionation Strategies for Complex Matrices
Following extraction, complex sample matrices often require cleanup and fractionation to remove co-extracted interfering compounds that could compromise the accurate determination of this compound.
Column Chromatography (e.g., Alumina (B75360), Silica Gel)
Column chromatography is an indispensable step for purifying and fractionating complex sample extracts, thereby removing interfering substances that could affect the precise quantification of this compound nih.gov. Alumina and silica gel are widely employed as stationary phases in these chromatographic columns due to their differing adsorption properties nih.gov, nih.gov. These techniques facilitate the separation of PAHs from other matrix components based on variations in polarity and adsorption affinities nih.gov.
A common approach involves a two-step cleanup procedure, such as that outlined in European standard EN 16143, which utilizes a deactivated silica gel glass column to initially separate PAHs (low-polarity compounds) from high-polarity compounds nih.gov. A subsequent cleanup step may employ Sephadex LH20 to isolate the characteristic PAH molecular weight fraction nih.gov. Analysts also routinely use alumina and silica gel columns to purify extracts prior to quantification, a practice demonstrated in methods for PAH analysis in biological tissues nih.gov. Additionally, a glass column packed with activated alumina and silica gel, eluted with benzene, has been employed for isolating PAH fractions from complex samples nih.gov.
Adsorbent-Based Cleanup (e.g., MgO microspheres)
Effective sample cleanup is crucial for minimizing matrix effects and enhancing the sensitivity of PAH analysis. Adsorbent-based solid-phase extraction (SPE) is a widely adopted technique. Magnesium oxide (MgO) microspheres have demonstrated significant utility for the selective cleanup of complex matrices, particularly for Benzo[a]pyrene (B130552) (BaP), a closely related PAH often analyzed alongside this compound nih.gov. This method effectively eliminates interfering compounds such as lipids, sulfur, pigments, halobenzenes, polychlorodibenzo-p-dioxins, and polychlorodibenzofurans nih.gov. Compared to conventional sorbents like silica gel, Florisil, and alumina, MgO microspheres have shown superior performance in the selective isolation of PAHs nih.govsigmaaldrich.comresearchgate.netacs.org. Studies utilizing MgO microspheres for BaP analysis reported high recoveries, ranging from 85.1% to 100.8%, with a limit of quantification (LOQ) of 1.04 ng/L, while also offering simpler operation and reduced organic solvent consumption nih.gov. Other adsorbent materials such as C18 beads are also employed, particularly in conjunction with supercritical fluid extraction (SFE), to retain lipids and facilitate PAH recovery acs.org.
Separation and Detection Techniques
Following sample preparation and cleanup, various chromatographic techniques coupled with specific detectors are employed to separate and quantify this compound.
Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is a common technique for the analysis of PAHs, including this compound, in diverse samples such as atmospheric particulate matter and suspended dust cdc.govnih.gov. This method offers a practical approach for routine analysis. For instance, in the analysis of processed fish, GC-FID was used to determine Benzo[a]pyrene (BaP) and Benzo[k]fluoranthene (B33198) (BkF), with the sum of these two PAHs ranging between 0.56 and 1.46 µg/kg in various fish species nih.gov. A limitation of GC-FID for certain PAH analyses is its potential inability to adequately resolve specific isomeric pairs, such as benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene, which can lead to co-elution and affect accurate quantification researchgate.net. While GC-FID is robust, other techniques like GC-MS often provide superior sensitivity and selectivity.
Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) represents a highly sensitive and selective analytical approach for the determination of PAHs, including this compound nih.govcdc.govresearchgate.netepa.govnih.gov. This technique is widely applied across various matrices, including biological tissues, atmospheric samples, food products, and environmental samples nih.govcdc.govnih.govresearchgate.netresearchgate.netresearchgate.nettandfonline.com. GC-MS/MS offers detection limits in the picogram (pg) to nanogram (ng) range, depending on the specific analyte and matrix epa.gov. For example, in the analysis of palm oil, a GC-MS/MS method achieved recoveries for PAH4 (which includes Benzo[a]pyrene) between 76.15% and 88.11%, falling within established EU criteria gcms.cz. The tandem mass spectrometry capability enhances selectivity by monitoring specific precursor-product ion transitions, thereby minimizing interference from complex sample matrices nih.gov. GC-MS can also provide better chromatographic separation for certain high-molecular-weight PAHs compared to HPLC chromatographyonline.com.
High Performance Liquid Chromatography (HPLC) equipped with Fluorescence Detection (FLD) is a widely recognized and sensitive method for the analysis of PAHs, including this compound sigmaaldrich.comcdc.govresearchgate.netnih.govepa.govresearchgate.netgcms.czasn.sn. This technique is favored due to the inherent fluorescence properties of many PAHs, which FLD can detect with high sensitivity and selectivity. Studies analyzing PAHs in olive oil using HPLC-FLD reported limits of detection (LODs) between 0.09–0.17 μg/kg and limits of quantification (LOQs) between 0.28–0.51 μg/kg, with high recoveries (87.6–109.3%) and good repeatability (0.08-0.85% RSD) sigmaaldrich.com. Similarly, methods employing HPLC-FLD for bovine tissues achieved recoveries of 96-99% and LODs as low as 0.012 ng/g nih.gov. HPLC-FLD is capable of resolving all 16 EU priority PAHs, including isomer pairs that can be problematic for GC methods epa.gov. The use of specialized columns, such as the Ascentis® Express PAH HPLC column, further enhances the separation efficiency of these compounds sigmaaldrich.com.
Ultraviolet (UV) absorption spectroscopy is a technique that measures the absorption of UV light by molecules, which is characteristic of their electronic structure. For PAHs like this compound, UV absorption spectra can provide valuable information for identification and, when coupled with chromatographic separation (e.g., HPLC-UV), for quantification cdc.govtandfonline.comacs.org. While UV detection is generally less sensitive and selective for PAHs compared to fluorescence detection, it remains a useful tool, particularly for initial screening or when fluorescence is absent researchgate.netresearchgate.net. Research also utilizes UV absorption characteristics, often through computational modeling, to understand the role of PAHs in atmospheric phenomena such as radiative forcing researchgate.netmdpi.commdpi.com.
Thin Layer Chromatography (TLC) is a chromatographic technique used for the separation of compounds on a thin layer of adsorbent material coated on a plate. It can be employed for the qualitative and semi-quantitative analysis of PAHs, including this compound researchgate.netcdc.govresearchgate.netacs.org. TLC has the advantage of being able to resolve difficult PAH isomers that may co-elute in GC acs.org. For instance, a TLC-digital camera (TLC-DC) method developed for sediment samples demonstrated detection limits comparable to GC-MS for certain PAHs like fluoranthene (B47539), benzo[b]fluoranthene, and benzo[a]pyrene researchgate.net. While TLC is a valuable tool, its resolution and sensitivity are generally lower than those offered by HPLC or GC-MS acs.org. An ISO standard exists for the determination of six PAHs in water using high-performance thin-layer chromatography with fluorescence detection asn.sn.
Compound List
Quantification and Quality Assurance/Quality Control (QA/QC)
Ensuring the reliability and accuracy of this compound measurements relies on robust quantification techniques and stringent QA/QC protocols. These measures address potential sources of error, from sample preparation to data interpretation.
Calibration and Internal Standard Methods
Calibration is fundamental to quantitative analysis, establishing the relationship between the instrument's response and the concentration of the analyte. For this compound, various calibration strategies are employed, with internal standard methods being particularly prevalent due to their ability to compensate for variations in sample injection volume and matrix effects.
External Calibration: In this approach, a series of standards with known concentrations of this compound are analyzed to create a calibration curve. The instrument's response to the unknown sample is then compared to this curve to determine the analyte's concentration. Calibration curves are typically generated using a minimum of three concentration levels, with linearity often assessed using correlation coefficients (r²) that typically exceed 0.999 for reliable quantification lcms.czgcms.czthermofisher.com.
Internal Standard Method: This widely used technique involves adding a known amount of an internal standard (IS) to both calibration standards and samples. The IS is a compound with similar chemical properties to this compound but is chromatographically resolved from it, often an isotopically labeled analog (e.g., Benzo(a)pyrene-d12) gcms.cztdi-bi.com. By analyzing the ratio of the this compound signal to the IS signal, variations in sample preparation, extraction efficiency, and instrument performance can be effectively corrected gcms.cztdi-bi.comcloudfront.net. This method is commonly employed in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD) analyses gcms.cztdi-bi.comnih.govchromatographyonline.com. For instance, studies have utilized deuterated internal standards like fluorene-d10, pyrene-d10, and benzo[a]pyrene-d12 (B107138) for quantification tdi-bi.com.
Table 1: Calibration Curve Linearity and Internal Standard Usage
| Analytical Technique | Calibration Method | Key Internal Standards Used | Typical Linearity (r²) | Reference |
| GC-MS / HPLC-FLD | External Calibration | N/A | > 0.999 | lcms.czgcms.czthermofisher.com |
| GC-MS / HPLC-FLD | Internal Standard | Benzo[a]pyrene-d12, Fluorene-d10, Pyrene-d10 | N/A (focus on ratio) | gcms.cztdi-bi.comcloudfront.netnih.gov |
Detection and Quantification Limits
Detection Limits (LOD) and Quantification Limits (LOQ) are critical parameters that define the sensitivity of an analytical method. They indicate the lowest concentration of this compound that can be reliably detected and quantified, respectively. These values are crucial for assessing compliance with regulatory thresholds and for accurately characterizing low-level contamination.
Range of LOD/LOQ: Reported LODs and LOQs for this compound vary depending on the analytical technique and the sample matrix. For instance, spectrofluorimetry methods have shown detection limits (LD) and quantification limits (LQ) for related PAHs between 0.09 and 0.46 µg/l researchgate.net. In food analysis using GC-MS, LODs for PAHs were reported in the range of 0.04-0.20 µg/kg, with LOQs between 0.12-0.60 µg/kg nih.gov. More sensitive methods, such as those employing specialized SERS substrates, have reported detection limits for benzo[a]pyrene (a related PAH) as low as 0.026 mg/L researchgate.net. For drinking water analysis using derivative constant-wavelength synchronous scan fluorimetry, LODs and LOQs for Benzo(b)fluoranthene (B32983) were reported as 0.01 and 0.07 µg/L, respectively nih.gov.
Table 2: Representative Detection and Quantification Limits for this compound and Related PAHs
| Analyte | Matrix | Analytical Technique | LOD (approx.) | LOQ (approx.) | Reference |
| Benzo(b)fluoranthene | Drinking Water | Derivative Constant-Wavelength Synchronous Scan Fluorimetry | 0.01 µg/L | 0.07 µg/L | nih.gov |
| This compound | Various (e.g., Oil) | GC-MS | 0.04-0.20 µg/kg | 0.12-0.60 µg/kg | nih.gov |
| Benzo[a]pyrene (related) | Various | HPLC-FLD / GC-MS | 0.026 mg/L (SERS) | N/A | researchgate.net |
| Benzo[a]pyrene (related) | Various | HPLC-FLD / GC-MS | < 1.55 µg kg⁻¹ (oil) | < 2.55 µg kg⁻¹ (oil) | researchgate.net |
Note: Specific LOD/LOQ values for this compound itself are often reported within broader PAH analyses. The values presented are representative of similar compounds or general PAH methods.
Interlaboratory Comparison and Proficiency Testing
Interlaboratory comparisons (ILCs) and proficiency testing (PT) schemes are crucial for evaluating and ensuring the quality and comparability of analytical data generated by different laboratories. These exercises involve distributing homogeneous test samples to multiple laboratories, which then analyze them using their routine methods. The results are statistically evaluated to assess laboratory performance and method robustness.
Purpose and Scope: ILCs and PT schemes for Polycyclic Aromatic Hydrocarbons (PAHs), including this compound, are organized by various bodies, such as the European Union Reference Laboratory for PAHs (EU-RL PAHs) europa.euresearchgate.net. These studies often focus on specific food matrices (e.g., edible oils, smoked fish, baby food) or environmental samples (e.g., air, sediment, water) europa.euresearchgate.netindustry.gov.audguv.denih.govscielo.brresearchgate.net. The goal is to assess the precision and accuracy of analytical methods and to identify potential areas for improvement.
Methodology and Performance: Participants typically use their standard operating procedures, which may include Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) europa.eunih.goveuropa.eu. Studies have shown that while there can be variability in results, particularly for higher molecular weight PAHs, the methods applied are generally comparable, and no significant differences are consistently found between GC and HPLC approaches researchgate.neteuropa.eu. Performance is often evaluated using z-scores, with a satisfactory score typically being |z| ≤ 2 researchgate.netscielo.brresearchgate.net. For example, in one study involving smoked fish, approximately 83% of reported results were assigned satisfactory performance scores researchgate.net. Another study on baby food found that relative robust standard deviations for key PAHs like Benzo(b)fluoranthene ranged from 13.2% researchgate.net. These exercises help to confirm that laboratories can accurately quantify PAHs, including this compound, within acceptable performance criteria.
Table 3: Overview of Interlaboratory Comparison and Proficiency Testing for PAHs
| Organization/Study Focus | Sample Matrix | Key Analyte(s) (including this compound) | Typical Analytical Methods Used | Performance Metric Example | Reference |
| EU-RL PAHs | Foodstuffs (e.g., oil, meat, fish, cereals) | BaA, BaP, BbF, CHR | Pressurized Liquid Extraction, SEC, SPE, GC-MS (Isotope Dilution) | RSDR: 7-54%; RSDr: 2-17% | europa.eu |
| EU-RL PAHs | Smoked Fish | BaA, BaP, BbF, CHR | Various (participant's choice: GC-MS, HPLC-FLD) | z-scores | researchgate.net |
| German NRL for PAH | Cereal-based Baby Food | BaA, BaP, BbF, CHR | PLE, SPE, Isotope Dilution GC-MS | Robust SD: 13.2-26.7% | researchgate.net |
| NIST | Crude Oil, Sediment, Bivalve Tissue | Selected PAHs (including Benzo(b)fluoranthene) | Various (performance-based) | N/A (focus on data comparison) | nist.gov |
| NMI | River Water | Anthracene, Benzo[a]pyrene, Fluoranthene, Pyrene (B120774) | LLE, GC-MS(/MS), GC-FID | N/A (focus on method validation) | industry.gov.au |
Note: this compound (BaF) is often analyzed alongside other priority PAHs such as Benzo[b]fluoranthene (BbF), Benzo[a]pyrene (BaP), and Benz[a]anthracene (BaA).
Compound List:
this compound
Ecological Receptor Interactions and Biotransformation Mechanisms of Benzo a Fluoranthene
Interaction with Cellular Components in Environmental Organisms
The cellular interactions of Benzo(a)fluoranthene are primarily mediated through its metabolism and subsequent binding to critical cellular macromolecules, notably DNA and enzymes. These interactions are pivotal in understanding its toxicological mechanisms.
Molecular Docking Studies with Enzyme Systems
Molecular docking studies provide valuable insights into how this compound and its metabolites interact with specific enzyme systems involved in xenobiotic metabolism. These studies help elucidate binding affinities, active site interactions, and potential metabolic pathways. For instance, research has shown that enzymes such as Cytochrome P450 (CYP) family members, including CYP450c, are key players in BaF metabolism nih.govnih.govnih.gov. Molecular docking simulations have demonstrated the binding of BaF to CYP450c, with the presence of NADPH-cytochrome P450 reductase influencing this binding interaction nih.gov. Furthermore, docking studies have identified specific bacterial enzymes, like Rhd1 from Pseudomonas benzopyrenica BaP3, capable of tightly binding to BaF within a hydrophobic cavity, indicating potential for biodegradation mdpi.com. Studies on detoxification pathways have also utilized molecular docking to investigate the interactions of BaF metabolites with enzymes like Glutathione (B108866) S-transferases (GSTs), revealing specific binding orientations and affinities neuropharmac.com. Benzo(k)fluoranthene (BkF), a related PAH, has been shown to induce CYP1A1 and CYP1B1 enzymes, with its metabolites retaining activity that prolongs this induction nih.govosti.gov. These interactions highlight the intricate relationship between PAHs and the enzymatic machinery of organisms.
DNA Adduct Formation in Non-Human Biota
A critical cellular interaction of this compound involves its metabolic activation into reactive intermediates, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which can covalently bind to DNA, forming DNA adducts nih.govfrontiersin.org. These adducts are considered a primary cause of BaF's genotoxicity and carcinogenicity. In aquatic organisms, BaF has been shown to be absorbed and subsequently form DNA adducts in target organs like the liver and intestine of fish nih.govvliz.be. Studies on southern flounder indicated that intestinal DNA adduct formation was significantly higher than hepatic DNA adducts following exposure to BaF or its metabolites nih.gov. In the green-lipped mussel (Perna viridis), exposure to BaF resulted in dose- and time-dependent increases in DNA adduct levels, although the dose-response relationship diminished after prolonged exposure capes.gov.br. Similarly, Xenopus laevis larvae exposed to BaF exhibited rapid induction of DNA adducts, with varying rates of repair observed for different adducts, some persisting for days oup.com. Exposure to related PAHs like Benzo(k)fluoranthene (BkF) has also been linked to genetic damage in cellular systems sciopen.com. These findings underscore the potential for BaF to induce DNA damage across a range of non-human biota.
Oxidative Stress Induction in Ecological Receptors
This compound's metabolic processing can lead to the generation of reactive oxygen species (ROS), initiating a cascade of events that result in oxidative stress within ecological receptors.
Reactive Oxygen Species (ROS) Generation
The metabolism of this compound, particularly through Phase I enzymatic reactions mediated by Cytochrome P450 enzymes, can result in the production of ROS mdpi.comnih.govnih.govmbimph.comresearchgate.netajol.inforesearchgate.netnih.govscielo.br. These highly reactive molecules can disrupt cellular homeostasis by damaging essential biomolecules such as lipids, proteins, and DNA mdpi.commbimph.comresearchgate.net. This imbalance between ROS production and the organism's antioxidant defense capacity defines oxidative stress. For example, exposure of the mud crab Scylla serrata to BaF led to a significant increase in lipid peroxidation (LPO) in the hepatopancreas, a key indicator of oxidative stress mbimph.com. Similarly, Benzo(k)fluoranthene (BkF) has been observed to increase intracellular ROS, contributing to oxidative stress and subsequent genetic damage sciopen.com. The generation of ROS is recognized as a fundamental mechanism through which many environmental pollutants exert their toxicity in aquatic organisms mbimph.com.
Antioxidant Enzyme Responses (e.g., Superoxide Dismutase, Catalase)
In response to BaF-induced oxidative stress, organisms activate their endogenous antioxidant defense systems. These systems involve a suite of enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), which work to neutralize ROS mbimph.comnih.govtandfonline.comnih.govcapes.gov.br. Studies have documented varied responses of these enzymes to BaF exposure in different species. For instance, in the fish Lateolabrax japonicus, BaF exposure induced SOD and GPx activities, while CAT activity was sometimes found to be inhibited nih.gov. In scallops (Chlamys ferrari), BaF exposure led to significant increases in SOD and GPx activities, with minimal changes observed in CAT activity nih.govcapes.gov.br. The blood clam (Tegillarca granosa) showed elevated SOD, CAT, and Peroxidase (POD) activities following BaF exposure, indicative of an oxidative stress response, alongside an increase in GST levels nih.gov. These enzymatic responses can be dose- and time-dependent, reflecting the organism's effort to cope with the toxic insult.
Table 1: Antioxidant Enzyme Responses in Aquatic Organisms Exposed to this compound
| Organism | Enzyme | Response to BaF Exposure | Reference |
| Lateolabrax japonicus | SOD | Induced | nih.gov |
| GPx | Induced | nih.gov | |
| CAT | Inhibited (in some cases) | nih.gov | |
| Chlamys ferrari | SOD | Significantly higher (at lower concentrations) | nih.govcapes.gov.br |
| GPx | Significantly increased | nih.govcapes.gov.br | |
| CAT | Very little activity observed | nih.govcapes.gov.br | |
| Tegillarca granosa | SOD | Significant elevation | nih.gov |
| CAT | Significant elevation | nih.gov | |
| POD | Significant elevation | nih.gov | |
| GST | Increased (suggesting Phase II metabolism) | nih.gov |
Enzymatic Biotransformation in Aquatic and Terrestrial Organisms
The biotransformation of this compound is a critical process that dictates its persistence, detoxification, and activation into more toxic intermediates within organisms. This process involves a series of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism.
In aquatic organisms, BaF undergoes extensive biotransformation, typically initiated by Phase I enzymes, primarily the Cytochrome P450 (CYP) monooxygenase system mdpi.comepa.govnih.govnih.govcdc.govnih.govresearchgate.net. These enzymes catalyze the oxidation of BaF, leading to the formation of various metabolites, including phenols and dihydrodiols epa.govnih.gov. A key pathway involves the further oxidation of dihydrodiols to highly reactive diol epoxides, such as BPDE, which are potent electrophiles capable of binding to DNA and initiating mutagenic and carcinogenic processes nih.govfrontiersin.orgnih.gov. Enzymes like CYP1A1, CYP1A2, and CYP1B1 are particularly important in this bioactivation pathway nih.govfrontiersin.orgnih.gov. The induction of these CYP enzymes is often mediated by the aryl hydrocarbon receptor (AhR) pathway, which is activated by BaF and other PAHs nih.govfrontiersin.orgsciopen.comnih.govplos.org. Following Phase I, Phase II enzymes, such as glutathione S-transferases (GSTs) and epoxide hydrolases, conjugate these metabolites, rendering them more water-soluble and facilitating their excretion neuropharmac.comwhiterose.ac.uk. However, the capacity for biotransformation varies significantly among aquatic species; for instance, some mollusks may exhibit lower metabolic efficiency for PAHs compared to fish cdc.govresearchgate.net.
In terrestrial ecosystems, organisms like earthworms also process xenobiotics, including PAHs, through similar metabolic phases jst.go.jp. Earthworms are known to metabolize pesticides via hydrolysis and oxidation (Phase I) followed by conjugation (Phase II) jst.go.jp. While specific detailed studies on BaF biotransformation in terrestrial invertebrates are less prevalent in the provided literature, the general enzymatic pathways are expected to be conserved. Uptake in terrestrial organisms can occur through dermal absorption or ingestion of contaminated soil acs.org. The efficiency of uptake and subsequent metabolism is influenced by factors such as the chemical's hydrophobicity and the organism's physiological state jst.go.jpacs.org. Studies have investigated the bioaccumulation of related PAHs like Benzo[b]fluoranthene (B1141397) in earthworms and enchytraeids, demonstrating that soil properties play a significant role in uptake rates service.gov.uk.
Compound List:
this compound (BaF)
Benzo[a]pyrene (B130552) (BaP)
Benzo[k]fluoranthene (B33198) (BkF)
Benzo[b]fluoranthene (B[b]F)
Cytochrome P450 (CYP)
Superoxide Dismutase (SOD)
Catalase (CAT)
Glutathione Peroxidase (GPx)
Glutathione S-transferase (GST)
Reactive Oxygen Species (ROS)
Lipid Peroxidation (LPO)
Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)
Peroxidase (POD)
Perfluoroalkyl substances (PFAS)
Perfluorooctanesulfonic acid (PFOS)
Perfluorooctanoic acid (PFOA)
Aryl hydrocarbon receptor (AhR)
Remediation and Mitigation Strategies for Benzo a Fluoranthene Contamination
Bioremediation Approaches
Bioremediation leverages the metabolic capabilities of microorganisms or plants to degrade or transform contaminants. For Benzo(a)fluoranthene, several biological strategies have shown promise.
Bioaugmentation and Biostimulation Techniques
Bioaugmentation involves introducing specific, pre-selected microorganisms to a contaminated site to enhance degradation rates, while biostimulation focuses on stimulating the activity of indigenous microbial populations by providing essential nutrients or optimizing environmental conditions.
Studies have demonstrated that combining bioaugmentation with biostimulation can significantly improve the removal of PAHs, including this compound, compared to either method alone. For instance, a study on refinery solid wastes showed that multi-process bioaugmentation-biostimulation methods degraded 87% of total PAHs, a notable increase from 47% with biostimulation alone frontiersin.org. Similarly, in landfarming microcosms, combined bioaugmentation and biostimulation achieved an 87% removal of total PAHs, compared to 86% with bioaugmentation alone and 34% with biostimulation alone researchgate.net. These approaches are particularly effective in complex environments where indigenous microbial communities may be insufficient for complete degradation frontiersin.org.
Microbial Consortia for Enhanced Degradation
Microbial consortia, comprising diverse bacterial and fungal species, often exhibit superior degradation capabilities for complex pollutants like this compound compared to single strains. This is due to synergistic interactions, complementary metabolic pathways, and the ability to adapt to changing environmental conditions aloki.hu.
Research has identified various bacterial consortia effective against this compound. One consortium, consisting of Acinetobacter calcoaceticus, Serratia odorifera, Pseudomonas sp., and Stenotrophomonas maltophilia, along with the fungus Aspergillus terreus, demonstrated the ability to degrade 64% of Benzo(a)pyrene (a similar PAH) within seven days mdpi.com. Another study reported a bacterial consortium composed of Ochrobactrum sp., Stenotrophomonas maltophilia, and Pseudomonas fluorescens that could degrade various PAHs mdpi.com. A specific bacterial consortium, A-LOBP-19A+LOP-9, achieved 99.62% degradation of Benzo(a)pyrene at concentrations up to 1000 ppm within 50 days jebas.org. Furthermore, a consortium of Mycobacterium vanbaalenii, Staphylococcus aureus, and Stutzerimonas stutzeri showed high degradation efficiency for Benzo(a)pyrene jebas.org. Studies also indicate that bacterial consortia can degrade this compound and other PAHs more effectively than individual strains, highlighting the importance of synergistic microbial interactions aloki.hutandfonline.com. For example, a consortium of Ochrobactrum intermedium and Pleurotus ostreatus showed higher PAH degradation rates than the individual components aloki.hu.
Phytoremediation Potential in Terrestrial Systems
Phytoremediation utilizes plants to remove, degrade, or stabilize contaminants in soil and water. While direct degradation of this compound by plants is limited, plants can enhance microbial degradation through root exudates and the rhizosphere effect bham.ac.ukmdpi.com.
Studies have shown that plants can improve the removal rate of this compound. For instance, Medicago sativa, Lolium perenne, and Festuca arundinacea were investigated for their ability to remediate Benzo(a)pyrene-contaminated soil. Festuca arundinacea enhanced Benzo(a)pyrene dissipation, with removal rates of 71–72% in planted treatments compared to 24–50% in unplanted controls d-nb.info. Tagetes patula (marigold) has also shown promise, with low concentrations of Benzo(a)pyrene facilitating plant growth and promoting biodegradation, achieving 79.2-92.4% dissipation of Benzo(a)pyrene nih.govresearchgate.net. The interaction between plant roots and soil microorganisms can create a more efficient network for pollutant remediation, especially in aged contaminated soils mdpi.com.
Physicochemical Remediation Techniques
Physicochemical methods involve physical or chemical processes to remove or transform contaminants. These techniques are often employed when biological methods are insufficient or too slow.
Adsorption-Based Removal from Water and Soil
Adsorption utilizes solid materials (adsorbents) to bind contaminants from water or soil. Various adsorbents, including activated carbon, biochar, and zeolites, have demonstrated effectiveness in removing PAHs like this compound.
Activated carbon, known for its high surface area and porous structure, is widely used for PAH removal. Studies have shown that activated carbon derived from waste newspaper can effectively adsorb PAHs from wastewater nih.gov. Zeolites and modified zeolites have also been employed, with surfactant-modified zeolites showing good sorption properties for PAHs, with removal efficiencies varying based on the specific PAH and modification acs.org. For instance, dibenz[a,h]anthracene (B1670416) and Benzo(a)pyrene showed removal efficiencies of 0.65 mg/g and were adsorbed significantly better than naphthalene (B1677914) acs.org. Clays (B1170129) and modified clays are also effective due to their physicochemical properties, with activated carbon blended in clay showing higher contaminant retention than pure activated carbon mdpi.com.
Chemical Oxidation (e.g., Fenton's Reagent, Ozonation)
Chemical oxidation employs strong oxidants to break down organic pollutants into less harmful substances. Advanced Oxidation Processes (AOPs), such as Fenton's reagent and ozonation, are particularly effective for recalcitrant compounds like this compound.
Fenton's reagent (Fe²⁺/H₂O₂) generates highly reactive hydroxyl radicals (·OH) that can degrade PAHs. Studies indicate that Fenton oxidation can achieve high removal efficiencies for PAHs, with some research showing that the degradation efficiency of 5–6 ring PAHs by Fenton's reagent can be significantly improved in the presence of surfactants nih.gov. For example, Fenton oxidation of biologically treated pulp and paper industry effluents achieved 83% COD removal, 95% color removal, and 89% UV254 removal iwaponline.com. Ozonation is another powerful oxidant, but its effectiveness can be enhanced when combined with other reagents. While ozone alone can degrade Benzo(a)pyrene, its efficiency is significantly lower than when combined with UV radiation aloki.hu. For instance, UV/ozone treatment achieved an 85% degradation rate for Benzo(a)pyrene, whereas ozone alone achieved only 10% aloki.hu.
Advanced Research Perspectives and Methodological Innovations in Benzo a Fluoranthene Studies
Computational Chemistry and Modeling Approaches
Computational chemistry and advanced modeling techniques are instrumental in elucidating the complex behavior of Benzo(a)fluoranthene, from its formation pathways to its environmental transport. These methods allow for detailed theoretical investigations that complement experimental observations.
While specific molecular dynamics (MD) simulation studies focusing solely on this compound's biological interactions were not extensively detailed in the reviewed literature, the broader field of computational chemistry, including MD, is crucial for understanding how PAHs interact with biological macromolecules like DNA and proteins. Such simulations can predict binding affinities, conformational changes, and the mechanisms of molecular recognition, which are vital for assessing the toxicological potential of compounds like this compound. These studies typically involve simulating the movement of atoms and molecules over time to observe dynamic processes at the atomic level, providing insights into how this compound might intercalate into DNA or bind to enzyme active sites.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and chemical reactions. For this compound, DFT has been applied to elucidate its formation pathways, particularly in combustion processes and atmospheric chemistry. Studies have utilized DFT to model reaction mechanisms and calculate activation energies for the formation of various PAHs, including nitro-PAHs, which can involve this compound as a precursor or product researchgate.net. By calculating the electronic properties and energy landscapes of potential reaction intermediates, DFT helps to identify the most probable routes through which this compound is synthesized in high-temperature environments researchgate.netresearchgate.net. This approach aids in understanding the sources and emission profiles of such compounds.
Understanding the environmental persistence and distribution of this compound relies heavily on atmospheric transport and fate modeling. These models integrate meteorological data, emission inventories, and chemical properties to predict how airborne pollutants disperse, transform, and deposit across various environmental compartments. Studies have employed atmospheric transport models to track the movement of PAHs, including this compound, over long distances, such as from emission sources to remote regions like the Arctic muni.czmuni.cz. Fate modeling further assesses the degradation rates and partitioning behavior of this compound in the atmosphere, water, and soil, considering factors like photolysis, oxidation, and adsorption onto particulate matter epa.gov. These models are critical for environmental risk assessments and for developing strategies to mitigate air pollution.
Omics Technologies in Biotransformation Research
Omics technologies, including genomics, metagenomics, and proteomics, are revolutionizing the study of microbial biotransformation processes, offering a comprehensive view of the genetic and functional capabilities of microorganisms involved in degrading pollutants like this compound.
Genomic and metagenomic approaches have become indispensable tools for identifying and characterizing microorganisms capable of degrading this compound and other PAHs. Metagenomics allows for the analysis of the entire genetic material recovered directly from environmental samples, enabling the study of microbial communities without the need for cultivation icontrolpollution.comresearchgate.net. These studies reveal the taxonomic diversity and functional potential of the microbial consortia involved in PAH degradation, identifying specific genes and metabolic pathways responsible for breaking down these complex molecules icontrolpollution.comresearchgate.netresearchgate.net. For instance, research has focused on identifying bacteria possessing genes encoding for dioxygenases and other enzymes critical for PAH catabolism researchgate.netresearchgate.net. Genomic studies can also track the evolution and survival of specific degrading strains in contaminated environments over time icontrolpollution.com. By analyzing the abundance of PAH-degrading genes, researchers can correlate microbial community structure with bioremediation efficiency icontrolpollution.com.
While the direct application of proteomic analysis to this compound biotransformation was not explicitly detailed in the reviewed literature, proteomics plays a crucial role in understanding the functional output of microbial metabolism. Proteomic studies identify and quantify the proteins (enzymes) expressed by microorganisms under specific environmental conditions, such as in the presence of PAHs. By analyzing the proteome, researchers can pinpoint the enzymes that are upregulated or downregulated during the degradation of this compound, providing direct evidence of the biochemical machinery involved in its biotransformation researchgate.net. Understanding the expression levels of key enzymes, such as monooxygenases and dioxygenases, is vital for optimizing bioremediation strategies and for elucidating the precise metabolic routes employed by degrading microorganisms.
Development of Novel Analytical Tools
The drive for more efficient and sensitive detection of this compound has led to significant innovation in analytical methodologies. These advancements aim to overcome the limitations of traditional, time-consuming laboratory-based analyses.
In Situ and Real-Time Monitoring Systems
The development of in situ and real-time monitoring systems for this compound is crucial for immediate environmental assessment and rapid response to contamination events. These systems often leverage portable sensor technologies or miniaturized analytical platforms.
Micro Total Analysis Systems (μTAS): Research has focused on developing micro Total Analysis Systems (μTAS) capable of in situ, real-time tracking of pollutants like PAHs. These systems utilize fluorescence properties of aromatic compounds to measure concentrations directly in the water phase, offering a significant advantage over traditional sampling and laboratory analysis acs.org. For instance, a μTAS system has been calibrated to measure concentrations of various PAH groups, including those equivalent to fluoranthene (B47539) and higher ring PAHs, in real-time during offshore expeditions acs.org.
Immunoassays and Biosensors: Immunoassay methods are being explored for in situ analysis of PAH concentrations in water samples, offering portability and real-time screening capabilities. These methods can serve as a complement to laboratory techniques by providing rapid screening researchgate.net. Research into immunosensors, particularly those utilizing electrochemical sensing technology and surface functionalization, aims to improve PAH detection capabilities, offering wider linear ranges and higher sensitivity compared to traditional methods researchgate.netnih.gov.
Advanced Spectroscopic Techniques
Spectroscopic techniques are continuously being refined and applied in novel ways for the detection and quantification of this compound, offering enhanced sensitivity, selectivity, and reduced sample preparation requirements.
Surface-Enhanced Raman Spectroscopy (SERS): SERS has emerged as a powerful technique for detecting PAHs, including this compound, due to its high sensitivity and low detection limits researchgate.netorganomation.com. SERS substrates, often composed of noble metal nanoparticles, can significantly enhance Raman signals, allowing for the detection of trace amounts of PAHs in environmental samples researchgate.netorganomation.comifremer.fr. Studies have demonstrated the application of SERS for the simultaneous detection of multiple PAHs, including Benzo(a)pyrene (often used as a reference for PAH carcinogenicity) and fluoranthene, in water and air samples researchgate.netmdpi.comnih.govacs.org. For example, a SERS sensor utilizing gold nanoparticles and reoxidized graphene oxide has shown promise for the simultaneous determination of 16 EPA priority PAHs with detection limits as low as 0.2–2 ng·mL⁻¹ nih.gov.
Synchronous Fluorescence Spectroscopy (SFS): SFS offers advantages over conventional fluorescence spectroscopy by improving spectral resolution and enhancing the selective detection of PAHs in complex matrices tandfonline.com. It effectively minimizes interference from Rayleigh and Raman scattering, as well as endogenous fluorescent substances tandfonline.com. SFS has been successfully applied for the rapid quantification of PAHs like Benzo(a)pyrene and pyrene (B120774) in soil extracts, demonstrating high sensitivity and selectivity nih.gov. For instance, SFS has shown linear calibration ranges for Benzo(a)pyrene and pyrene with detection limits in the nanomolar range nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)
While established techniques, GC-MS and HPLC continue to be refined for improved PAH analysis.
GC-MS with Selected Ion Monitoring (SIM): Operating GC-MS in SIM mode enhances sensitivity for detecting PAHs at lower concentrations by focusing on specific ion masses organomation.comusgs.govnih.gov. Modern GC-MS systems exhibit excellent sensitivity, with instrument detection limits (IDLs) and method detection limits (MDLs) in the low picogram range organomation.com.
HPLC with Fluorescence Detection (HPLC-FLD): HPLC coupled with fluorescence detectors remains a widely used method for PAH detection, offering good sensitivity and selectivity organomation.comnih.govfda.gov. However, it can be susceptible to matrix interferences and may lack definitive identification if not coupled with more specific detectors organomation.com. Advances include online SPE-HPLC for automated sample analysis and improved methods for separating challenging PAH pairs like benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene (B33198) lcms.czgcms.cz.
Table 1: Performance Metrics of Selected Advanced Spectroscopic Techniques for PAH Detection
| Technique | Analyte(s) of Focus | Detection Limit (Example) | Key Advantage(s) | Reference(s) |
| SERS | Benzo(a)pyrene, Fluoranthene, Naphthalene (B1677914) | 0.026 mg/L (BaP) | High sensitivity, low LOD, field-deployable | researchgate.net |
| Synchronous Fluorescence Spectroscopy (SFS) | Benzo(a)pyrene, Pyrene | 3.9x10⁻⁶ mM (BaP) | High sensitivity, selectivity, reduced spectral overlap | nih.gov |
| HPLC-FLD | 10 PAHs | 10-50 pg | High sensitivity, selectivity, cost-effective | nih.gov |
| GC-MS (SIM mode) | PAHs | Low picogram range | High sensitivity, specificity | organomation.com |
Standardization of Environmental Monitoring Protocols for PAHs
Standardization of environmental monitoring protocols is critical for ensuring the comparability and reliability of data collected across different studies, regions, and time periods. This is particularly important for PAHs like this compound, which are subject to regulatory limits and require consistent assessment.
Quality Assurance and Quality Control (QA/QC): Robust QA/QC procedures are fundamental to environmental monitoring cdc.govct.govcdc.govdefra.gov.uk. These protocols encompass aspects such as method validation, instrument calibration, use of certified reference materials, participation in intercomparison studies, and rigorous data validation. For instance, the US National Health and Nutrition Examination Survey (NHANES) employs comprehensive QA/QC protocols, including blind split samples and adherence to established rules like Westgard rules, to ensure the accuracy and precision of PAH analyses cdc.govcdc.gov. Similarly, the UK's air quality monitoring networks have detailed QA/QC procedures to ensure data fitness for purpose, covering measurement methods, data telemetry, and validation defra.gov.uk.
Method Harmonization: Efforts are underway to harmonize analytical methods for PAHs. For example, the European Union has been working on establishing standardized methods for PAH determination in food and environmental samples, highlighting discrepancies and the need for harmonization pfigueiredo.org. International organizations like ISO are developing standardized methods for PAH determination in various matrices pfigueiredo.orghelcom.fi. The development of protocols for monitoring specific environmental compartments, such as sediments, also emphasizes standardization to allow for comparisons among studies researchgate.net.
Reference Materials and Intercomparison Studies: The use of standard reference materials and participation in interlaboratory comparison studies are essential for validating analytical methods and ensuring laboratory performance helcom.fihelcom.fi. Schemes like QUASIMEME and BEQUALM provide opportunities for laboratories to assess their performance in PAH analysis helcom.fi.
Data Quality Objectives (DQOs): Monitoring programs often establish Data Quality Objectives (DQOs) to define the acceptable level of uncertainty for measurements. For example, UK Air Quality Standards Regulations require PAH monitoring, including Benzo[a]pyrene (B130552), to be compliant with specific DQOs defra.gov.uk.
Table 2: Key Aspects of PAH Monitoring Protocol Standardization
| Aspect | Description | Relevance to this compound | Reference(s) |
| QA/QC Procedures | Implementing systematic checks and controls to ensure data accuracy, precision, and reliability (e.g., method blanks, calibration checks, inter-lab comparisons). | Ensures accurate BaF measurements | cdc.govct.govcdc.govdefra.gov.uk |
| Method Validation | Rigorous testing of analytical methods to confirm their suitability for the intended purpose, including assessment of linearity, accuracy, precision, selectivity, and detection limits. | Confirms reliability of BaF detection methods | nih.govnih.govnih.gov |
| Standard Reference Materials | Use of materials with known concentrations of target analytes (including BaF) to calibrate instruments and validate methods. | Essential for accurate BaF quantification | cdc.govhelcom.fi |
| Intercomparison Studies | Participation in studies where multiple laboratories analyze the same samples to assess and compare performance, identifying potential biases or issues. | Benchmarks BaF analysis proficiency | helcom.fihelcom.fi |
| Protocol Harmonization | Developing and adopting consistent methodologies for sampling, sample preparation, analysis, and data reporting to ensure comparability of results across different studies and locations. | Facilitates consistent BaF monitoring globally | pfigueiredo.orgresearchgate.net |
| Data Quality Objectives (DQOs) | Setting specific, measurable criteria for the quality of data required for a particular monitoring program, ensuring that the data are fit for purpose. | Defines acceptable accuracy for BaF monitoring | defra.gov.uk |
Compound List
this compound (BaF)
Benzo(a)pyrene (BaP)
Fluoranthene (Flu)
Pyrene
Naphthalene
Benzo[b]fluoranthene
Benzo[k]fluoranthene
Indeno[1,2,3-cd]pyrene
Dibenzo[a,h]anthracene
Benzo[g,h,i]perylene
Interdisciplinary Integration and Environmental Management Implications
Linking Environmental Concentrations to Ecological Risk Assessments (non-human ecosystems)
The assessment of ecological risk posed by Benzo(a)fluoranthene in non-human ecosystems is fundamentally based on comparing its measured environmental concentrations (MECs) with established ecotoxicological threshold values. This process helps to determine the potential for adverse effects on biota in soil, sediment, and aquatic environments.
To interpret these concentrations, ecological risk assessments often utilize Sediment Quality Guidelines (SQGs). These guidelines provide two main benchmark values: the Effects Range Low (ERL) and the Effects Range Median (ERM). Concentrations below the ERL are rarely associated with adverse biological effects, while concentrations above the ERM indicate that such effects are likely to occur frequently. ehemj.com For Benzo(b)fluoranthene (B32983), these values help in classifying the level of risk in contaminated sediments. Another key metric is the apparent effects threshold (AET), which is the sediment concentration of a contaminant above which adverse effects are always observed. For the marine amphipod Rhepoxynius abronius, an AET of 4,500 ng/g has been established for Benzo(b)fluoranthene. epa.gov
The following interactive table presents examples of this compound concentrations found in various environmental media and the corresponding ecological risk benchmarks.
Source Apportionment Studies and Pollution Control Strategies
Identifying the sources of this compound is a critical step in developing effective pollution control strategies. Source apportionment studies use various techniques, such as molecular diagnostic ratios and receptor modeling, to distinguish between different emission origins.
This compound is primarily formed from pyrogenic processes, which involve the high-temperature combustion of organic matter. nih.gov Major anthropogenic sources include:
Fossil Fuel Combustion: Emissions from gasoline and diesel engines are a significant source. researchgate.net Benzo(k)fluoranthene, in particular, has been identified as a potential tracer for automotive emissions.
Industrial Processes: Coking plants, aluminum smelters, and facilities utilizing coal tar pitch are major industrial emitters. tpsgc-pwgsc.gc.caepa.gov
Biomass Burning: Forest fires and residential wood burning contribute to atmospheric this compound levels. tpsgc-pwgsc.gc.ca
Petroleum Contamination: Crude oil and its refined products contain PAHs, and spills or leaks can lead to significant soil and sediment contamination. nih.gov
By identifying the dominant sources in a particular area, pollution control strategies can be targeted for maximum effectiveness. For example, if vehicle emissions are identified as the primary source, control strategies might focus on stricter emission standards for vehicles, traffic management, and promoting cleaner fuels. If industrial sources are the main contributors, regulations would target stack emissions and the handling of materials like coal tar and creosote. For diffuse sources like residential wood burning, public awareness campaigns and incentives for cleaner heating technologies may be more appropriate. nih.gov
Policy Development for Environmental Quality Standards (non-human specific)
Data on the environmental concentrations and ecological effects of this compound inform the development of policies and Environmental Quality Standards (EQSs) aimed at protecting non-human ecosystems. These standards provide a legal and regulatory framework for managing and mitigating pollution.
The development of EQSs for individual PAHs like this compound is challenging due to their occurrence in complex mixtures. Consequently, a common regulatory approach is to use a surrogate compound, typically Benzo(a)pyrene, to represent the toxicity of the entire PAH mixture. regulations.gov This involves the use of Toxic Equivalency Factors (TEFs), where the toxicity of other PAHs is expressed relative to Benzo(a)pyrene.
However, some regulatory frameworks do establish standards for individual PAHs or groups of PAHs. For example, under the European Union's Water Framework Directive, member states are required to monitor and control the concentrations of priority substances in water bodies, which include several PAHs. The derivation of these standards, such as the Predicted No-Effect Concentration (PNEC), involves analyzing a range of aquatic toxicity data.
In the context of contaminated land and sediments, SQGs are a key policy tool. As mentioned earlier, values like ERL and ERM are used to trigger further investigation or remediation actions at contaminated sites. ehemj.comnih.gov These guidelines are developed by compiling large databases of co-occurring sediment chemistry and biological effects data from numerous studies.
The following interactive table provides examples of environmental quality standards and guidelines relevant to this compound for the protection of non-human ecosystems.
Future Research Directions and Knowledge Gaps
Despite considerable research on PAHs, significant knowledge gaps remain regarding this compound, hindering comprehensive risk assessment and management. Future research should focus on several key areas:
Environmental Fate and Transport: There is a need for more systematic studies on the long-range transport and fate of PAHs in different environmental compartments. The potential for climate change to cause re-volatilization of PAHs from environmental sinks (like soil and sediment) into the atmosphere represents an important area for future investigation. researchgate.net
Toxicity of Mixtures and Degradation Products: Most environmental exposure is to complex mixtures of PAHs, not individual compounds. There is a knowledge gap in understanding the toxic interactions (e.g., synergistic or antagonistic effects) within these mixtures. nih.gov Furthermore, the ecotoxicity of the various degradation products of this compound is not well understood and requires further assessment.
Improving Remediation Strategies: While numerous remediation techniques for PAH-contaminated sites have been developed at the laboratory scale, their application in the field has often been inadequate. nih.govfrontiersin.org Future research should focus on bridging the gap between lab-scale studies and effective, large-scale field applications. Understanding the dynamics of PAH degradation in complex environments like soil and marine sediment is crucial for improving bioremediation success. nih.gov
Advanced Monitoring and Modeling: Continued development of advanced analytical techniques is needed for the accurate detection and quantification of this compound and its metabolites in various environmental media and biological tissues. Integrating this monitoring data with sophisticated environmental models will improve our ability to predict the transport, fate, and ecological risks of this compound. nih.gov
Addressing these research needs will enhance the scientific basis for environmental policies and lead to more effective strategies for managing the risks associated with this compound contamination.
Q & A
Q. How can researchers distinguish Benzo(a)fluoranthene from co-eluting PAH isomers in environmental samples?
Methodological Answer: Use gas chromatography (GC) with a high-resolution capillary column (e.g., 5% phenyl-methyl polysiloxane) coupled with mass spectrometry (MS) to resolve structural isomers. For example, this compound (CAS 203-33-8) can be differentiated from Benzo(b)fluoranthene (CAS 205-99-2) by comparing retention indices and mass spectral fragmentation patterns . Deuterated internal standards (e.g., this compound-d12) improve quantification accuracy in complex matrices like soil or plant extracts .
Q. What sample preparation techniques optimize recovery of this compound from plant matrices?
Methodological Answer: Employ solid-phase extraction (SPE) with C18 cartridges and elute using acetonitrile:methanol (70:30 v/v) after sonication-assisted extraction. Recovery rates >85% are achievable when spiking plant tissues with deuterated analogs to correct for matrix effects. Freeze-drying samples before extraction minimizes degradation of labile PAHs .
Q. Which analytical standards and quality control protocols ensure reliable quantification?
Methodological Answer: Use certified reference materials (CRMs) such as this compound standard solutions (10–100 mg/L in cyclohexane or acetonitrile) for calibration. Include blanks and spikes in each batch to monitor cross-contamination and instrument drift. Accredited labs follow ISO/IEC 17025 guidelines, with detection limits <0.1 µg/kg in dry-weight soil .
Advanced Research Questions
Q. How do co-eluting isomers (e.g., Benzo(j)fluoranthene) affect environmental risk assessments, and how can these conflicts be resolved?
Methodological Answer: Co-elution in GC-MS (e.g., Benzo(b) and Benzo(j)fluoranthene) can overestimate concentrations. Apply tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to isolate isomer-specific transitions (e.g., m/z 252 → 226 for this compound). Orthogonal methods like HPLC with fluorescence detection further validate results .
Q. What computational models predict the bioaccumulation potential of this compound in aquatic ecosystems?
Methodological Answer: The EPA’s BAF framework (2000 Methodology) integrates hydrophobicity (log Kow ≈ 6.04) and metabolic rate data to estimate trophic magnification. For this compound, BAFs are derived using field-measured biota-sediment accumulation factors (BSAFs) and quantitative structure-activity relationships (QSARs) .
Q. How do structural differences among PAH isomers influence their electronic properties and reactivity in photodegradation studies?
Methodological Answer: Density functional theory (DFT) at the B3LYP/4-31G level calculates HOMO-LUMO gaps and ionization potentials. For example, this compound exhibits a lower bandgap (4.2 eV) than Benzo(k)fluoranthene (4.5 eV), correlating with faster UV-induced degradation. Experimental validation uses laser-induced fluorescence (LIF) to track photoproducts .
Q. What statistical approaches address synergistic effects of this compound in PAH mixtures on oxidative stress endpoints?
Methodological Answer: Factorial design experiments coupled with high-throughput screening (e.g., statTarget software) quantify synergistic interactions. For instance, mixtures of this compound, pyrene, and fluoranthene show dose-dependent increases in ROS production in vitro, modeled via generalized additive models (GAMs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
